Ipfencarbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXNIKICPUXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058019 | |
| Record name | Ipfencarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212201-70-2 | |
| Record name | Ipfencarbazone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipfencarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPFENCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ipfencarbazone in Very-Long-Chain Fatty Acid (VLCFA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipfencarbazone is a triazolinone herbicide effective for the control of problematic weeds, such as Echinochloa spp., in rice cultivation.[1][2][3][4][5] Its herbicidal activity stems from the potent and specific inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with the VLCFA elongase enzyme complex. It consolidates quantitative data on its inhibitory effects, details the experimental protocols for its study, and visualizes the key pathways and processes involved.
Introduction to this compound and VLCFA Synthesis
This compound is a pre-emergence and early post-emergence herbicide that exhibits high efficacy against grass weeds while maintaining safety for rice crops. The symptoms observed in susceptible plants, such as stunted growth, twisting of leaves, and a failure of new leaves to properly unfurl, are characteristic of herbicides that interfere with the synthesis of VLCFAs.
VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are essential molecules in plants. They are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). The process involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction. VLCFAs are critical precursors for a variety of essential compounds, including:
-
Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.
-
Suberin: A key component of root cell walls, regulating water and nutrient uptake.
-
Sphingolipids and Phospholipids: Essential components of cellular membranes, crucial for membrane integrity, cell division, and signaling.
Disruption of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the inhibition of cell division and growth, leading to plant death.
Core Mechanism of Action: Inhibition of VLCFA Elongase
The primary molecular target of this compound is the VLCFA elongase (VLCFAE) enzyme complex. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the β-ketoacyl-CoA synthase (KCS) subunit.
Irreversible Binding and Enzyme Inhibition
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Time-Dependent Inhibition: The inhibitory activity of this compound increases with the duration of pre-incubation with the VLCFAE enzyme preparation.
-
Lack of Reversibility upon Dilution: Diluting the enzyme-inhibitor complex does not decrease the level of inhibition, suggesting that the inhibitor does not readily dissociate from the enzyme's active site.
This irreversible inhibition is hypothesized to be due to the formation of a covalent bond between the electrophilic carbamoyl carbon of this compound and a key nucleophilic residue, likely a cysteine, within the KCS active site. This mode of action is common for herbicides in the HRAC Group 15, which includes this compound.
Caption: Proposed mechanism of this compound's irreversible inhibition of VLCFA elongase.
Selectivity
A key feature of this compound is its selectivity, showing significantly higher inhibitory activity against VLCFAE from susceptible weeds like late watergrass (Echinochloa oryzicola) compared to the enzyme from rice (Oryza sativa). This differential affinity at the target site is a primary contributor to its crop safety. This suggests subtle structural differences in the KCS active site between the two species.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified using in vitro microsomal assays. The 50% inhibitory concentration (IC50) values demonstrate the compound's high activity and its selectivity between rice and late watergrass.
| Target Species | Elongation Step | This compound IC50 (µM) | Cafenstrole IC50 (µM) |
| Late Watergrass | C18:0 → C20:0 | ~0.03 | ~0.04 |
| C20:0 → C22:0 | ~0.03 | ~0.03 | |
| Rice | C18:0 → C20:0 | ~0.09 | ~0.12 |
| C20:0 → C22:0 | ~0.04 | ~0.05 | |
| Data summarized from Kasahara et al. (2019). |
Due to the irreversible nature of the binding, the determination of an equilibrium inhibition constant (Ki) is not applicable. The IC50 value, along with time-dependency of inhibition, are the most relevant quantitative descriptors of potency.
Physiological Consequences of VLCFA Synthesis Inhibition
The inhibition of VLCFAE by this compound disrupts the supply of essential VLCFAs, leading to a cascade of physiological and developmental defects in susceptible plants.
Caption: Downstream physiological effects resulting from VLCFA synthesis inhibition.
Key consequences include:
-
Reduced Cuticular Wax: Leads to a compromised cuticle, affecting the plant's ability to control water loss and defend against pathogens.
-
Altered Membrane Integrity: A lack of VLCFA-containing sphingolipids disrupts the structure and function of the plasma membrane, which is critical for cell signaling and cytokinesis.
-
Inhibition of Cell Division and Growth: The cumulative effect of membrane disruption and altered signaling pathways leads to a cessation of cell division and expansion, manifesting as the characteristic stunted and malformed growth of treated weeds.
Experimental Protocols
The primary method for investigating the mechanism of this compound is the in vitro VLCFA elongase assay using plant-derived microsomes.
Microsome Preparation
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Plant Material: Grow etiolated seedlings of the target plant species (e.g., late watergrass or rice) in the dark to maximize elongase activity in shoot tissues.
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Homogenization: Harvest and homogenize the shoot tissue on ice in a grinding buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, ascorbate, and PVPP) to maintain enzyme stability.
-
Filtration & Centrifugation: Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to pellet cell debris.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and the VLCFAE complex.
-
Resuspension: Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
In Vitro VLCFA Elongase Inhibition Assay
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
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Microsomal protein suspension
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Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.2)
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Cofactors: NADPH
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Acyl-CoA Substrate: Stearoyl-CoA (for C18→C20) or Arachidoyl-CoA (for C20→C22)
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a solvent-only control.
-
-
Pre-incubation (for time-dependency studies): Incubate the mixture for a defined period (e.g., 0 to 45 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the elongation reaction by adding the radiolabeled substrate, [2-¹⁴C]malonyl-CoA.
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Incubation: Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH). Heat the mixture to saponify the acyl-CoAs to free fatty acids.
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Acidification and Extraction: Acidify the reaction with an acid (e.g., HCl) and extract the fatty acids into an organic solvent (e.g., hexane).
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Quantification: Measure the radioactivity incorporated into the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid elongation.
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Data Analysis: Calculate the rate of inhibition relative to the control for each inhibitor concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting to a dose-response curve.
Caption: Experimental workflow for the in vitro VLCFA elongase inhibition assay.
Conclusion
This compound is a highly effective herbicide that acts through the irreversible inhibition of the VLCFA elongase complex, a critical enzyme system in plants. Its mechanism provides a clear example of target-site-specific herbicidal action, and the differential affinity for the enzyme in rice versus weed species forms the basis of its agricultural utility. The detailed understanding of its mode of action, supported by quantitative inhibition data and established experimental protocols, provides a solid foundation for future research in herbicide development, resistance management, and the study of lipid metabolism in plants.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes : Rothamsted Research [repository.rothamsted.ac.uk]
Chemical structure and properties of Ipfencarbazone (CAS No. 212201-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipfencarbazone is a selective herbicide belonging to the triazolinone class of chemicals. It is primarily utilized for the pre- and early post-emergence control of a wide spectrum of annual grass and broadleaf weeds in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.
Chemical Structure and Identification
This compound is chemically identified as 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 212201-70-2[1] |
| IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide |
| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂[1] |
| Molecular Weight | 427.23 g/mol [1] |
| InChI Key | DHYXNIKICPUXJI-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(=O)N1C=NN(C2=C(C=C(C=C2)Cl)Cl)C1=O)C3=C(C=C(C=C3)F)F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, behavior, and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | White to off-white crystalline powder[1] |
| Melting Point | 133.8–137.3 °C[1] |
| Water Solubility | 0.515 mg/L (at 20 °C) |
| Vapor Pressure | < 1 x 10⁻⁵ Pa (at 25 °C) |
| Octanol-Water Partition Coefficient (log Kow) | 3.0 (at 25 °C) |
| pKa | Not available |
| Henry's Law Constant | < 1.0 x 10⁻³ Pa m³/mol (calculated) |
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids, which are critical for cell membrane integrity and signaling.
The inhibition of VLCFA synthesis disrupts cell division and elongation, leading to stunted growth, morphological abnormalities, and ultimately, the death of susceptible weed species. This compound is particularly effective against barnyard grass (Echinochloa spp.), a prevalent weed in rice paddies.
The following diagram illustrates the VLCFA synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Chemical Synthesis of this compound
While specific, detailed industrial synthesis protocols are proprietary, the general synthesis pathway for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, including this compound, has been described. The synthesis involves the construction of the triazolinone core followed by the introduction of the dichlorophenyl and difluorophenyl moieties. A representative, generalized laboratory-scale synthesis protocol is outlined below.
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
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1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one
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N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride
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A suitable aprotic solvent (e.g., dry acetonitrile, DMF)
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A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
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Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one (1 equivalent) and the base (1.2 equivalents) in the aprotic solvent.
-
Addition of Carbamoyl Chloride: While stirring under a nitrogen atmosphere, slowly add a solution of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
References
The discovery and synthesis process of Ipfencarbazone as a triazolinone herbicide
An In-depth Technical Guide on the Core Aspects of the Triazolinone Herbicide, Ipfencarbazone
This compound is a selective herbicide belonging to the triazolinone class, developed for the control of problematic weeds in rice cultivation. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound was discovered and developed by Hokko Chemical Industry Co., Ltd. as a novel 1-aryl-4-carbamoyl-1,2,4-triazolinone derivative.[1][2] The research initiative was driven by the need for a rice herbicide with a high level of safety to the crop, potent and long-lasting activity against key weeds like those from the Echinochloa genus, and a flexible application window.[1] this compound emerged as a lead compound that effectively addressed these requirements.[1] It is effective as both a pre-emergence and early post-emergence herbicide, controlling a range of annual grasses, sedges, and some broadleaf weeds.[1]
Physicochemical and Herbicidal Properties
This compound is a white to off-white crystalline powder. Key properties and herbicidal activity data are summarized in the tables below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | Not Applicable |
| CAS Number | 212201-70-2 | Not Applicable |
| Molecular Formula | C18H14Cl2F2N4O2 | Not Applicable |
| Molecular Weight | 427.2 g/mol | Not Applicable |
| Physical State | White to off-white crystalline powder | |
| Water Solubility | 0.515 ppm | Not Applicable |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Application Rate | 250 g a.i./ha | Pre-emergence and early post-emergence in paddy rice | |
| Residual Activity | Up to 70 days | Against Echinochloa spp. | Not Applicable |
| Weed Spectrum | Echinochloa oryzicola, Echinochloa crus-galli, Cyperus difformis, Lindernia procumbens, Monochoria vaginalis | Annual grasses, sedges, and some annual broadleaf weeds |
Table 2: Herbicidal Activity of this compound
Synthesis of this compound
The synthesis of this compound proceeds through a multi-step process involving the formation of a triazolinone ring and subsequent N-acylation. While a detailed, step-by-step protocol from a primary synthesis paper is not publicly available, a representative synthetic scheme for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, including this compound, has been described.
Representative Synthetic Pathway
The following diagram illustrates a plausible synthetic route to this compound based on the general synthesis of related triazolinone derivatives.
Caption: Representative synthetic pathway for this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, which can be adapted for this compound.
Step 1: Synthesis of Semicarbazide Intermediate (1)
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An appropriate arylhydrazine (e.g., 2,4-dichlorophenylhydrazine) is reacted with a cyanate salt (e.g., potassium cyanate) in an aqueous acidic solution.
-
The reaction mixture is typically stirred at room temperature until the formation of the semicarbazide is complete.
-
The product is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 1-Aryl-1,2,4-triazolidin-5-one (2)
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The semicarbazide intermediate (1) is reacted with an alpha-keto ester (e.g., ethyl glyoxalate) in a suitable solvent such as ethanol.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the triazolinone product precipitates and is collected by filtration.
Step 3: Formation of the Carbonyl Chloride Intermediate (3)
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The 1-aryl-1,2,4-triazolidin-5-one (2) is dissolved in an inert solvent (e.g., toluene) and treated with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine).
-
The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.
-
The resulting carbonyl chloride intermediate is often used in the next step without further purification after removal of the solvent.
Step 4: Synthesis of this compound
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The carbonyl chloride intermediate (3) is reacted with the appropriate N-substituted aniline (e.g., N-isopropyl-2,4-difluoroaniline) in an inert solvent in the presence of a base.
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The reaction mixture is stirred at room temperature until completion.
-
The final product, this compound, is isolated by extraction and purified by chromatography or recrystallization.
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and function. The primary target of this compound is the VLCFA elongase (VLCFAE) enzyme complex located in the endoplasmic reticulum. By inhibiting VLCFAE, this compound disrupts the elongation of fatty acid chains beyond C18, leading to a depletion of VLCFAs. This disruption of lipid metabolism results in arrested cell division and growth, ultimately causing weed death. Symptoms in susceptible weeds include stunting, twisting of leaves, and a dark green coloration.
Caption: this compound's mode of action via VLCFA synthesis inhibition.
Quantitative Analysis of VLCFA Elongase Inhibition
The inhibitory effect of this compound on VLCFA elongase has been quantified, demonstrating its high potency and selectivity.
| Organism | Elongation Step | IC50 (µM) | Reference |
| Echinochloa oryzicola (Late watergrass) | C18:0 to C20:0 | 0.04 | Not Applicable |
| C20:0 to C22:0 | 0.03 | Not Applicable | |
| Oryza sativa (Rice) | C18:0 to C20:0 | 0.13 | Not Applicable |
| C20:0 to C22:0 | 0.10 | Not Applicable |
Table 3: IC50 Values for this compound Inhibition of VLCFA Elongation
The data indicates that this compound is approximately 3-fold more potent in inhibiting VLCFA elongation in the target weed, late watergrass, compared to rice, which contributes to its selectivity.
Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay
The following protocol is a detailed methodology for assessing the inhibitory activity of compounds like this compound on VLCFA elongase in plant microsomes.
Caption: Workflow for VLCFA elongase inhibition assay.
Detailed Methodology
1. Microsome Preparation:
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Harvest fresh plant tissue (e.g., etiolated shoots of Echinochloa oryzicola or rice).
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Homogenize the tissue in a chilled extraction buffer containing sucrose, buffer (e.g., HEPES-KOH), and reducing agents (e.g., DTT).
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Filter the homogenate through layers of cheesecloth to remove cell debris.
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Perform differential centrifugation: first, a low-speed spin to pellet larger organelles, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.
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Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).
2. VLCFA Elongation Assay:
-
Prepare a reaction mixture containing buffer, ATP, CoA, NADPH, and the microsomal protein.
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Add the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate, [2-14C]malonyl-CoA, and the appropriate acyl-CoA primer (e.g., stearoyl-CoA for C18 to C20 elongation).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
3. Product Analysis:
-
Terminate the reaction by adding an acidic solution (e.g., 10% KCl in 0.2 M HCl).
-
Saponify the lipids by adding a strong base (e.g., KOH in ethanol) and heating.
-
Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like diazomethane or BF3-methanol.
-
Separate the FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the spots or peaks corresponding to the elongated fatty acids using a liquid scintillation counter or a radioisotope detector.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of selective herbicides for rice cultivation. Its discovery was the result of a targeted research effort to identify a triazolinone derivative with superior efficacy and crop safety. The mode of action, through the potent and selective inhibition of VLCFA elongase, provides a clear biochemical basis for its herbicidal activity. The detailed experimental protocols for its synthesis and bioactivity assessment outlined in this guide offer a valuable resource for researchers in the field of herbicide science and drug discovery. Further investigation into the structure-activity relationships of this compound and its interactions with the VLCFAE target site could pave the way for the development of next-generation herbicides with improved properties.
References
Ipfencarbazone: A Technical Guide to its Mode of Action and Impact on Plant Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ipfencarbazone is a selective herbicide belonging to the triazolinone class, demonstrating significant efficacy against problematic weeds in rice cultivation, particularly Echinochloa spp.[1] Its primary mode of action is the irreversible inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development.[2][3] This inhibition disrupts cell membrane integrity and leads to a cascade of downstream effects, ultimately manifesting as potent anti-proliferative and growth-inhibitory activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on VLCFA synthesis, and its consequential effects on plant cell division and overall growth. Detailed experimental protocols for assessing these effects are also provided, alongside graphical representations of the key pathways and experimental workflows.
Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme system.[2][3] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane function and cell signaling.
This compound acts by binding to and inhibiting the VLCFAE, thereby blocking the elongation of fatty acid chains. Research suggests that this binding is irreversible, leading to a sustained disruption of VLCFA production. This inhibitory action has been shown to be more potent in susceptible weed species compared to tolerant crops like rice, indicating a differential affinity of the herbicide for the VLCFAE isoforms present in different plants. This selectivity is a key factor in its utility as a herbicide.
Quantitative Analysis of VLCFA Elongase Inhibition
The inhibitory effect of this compound on VLCFA synthesis has been quantified through in vitro assays using microsomal preparations from target and non-target plant species. The 50% inhibitory concentration (IC50) values demonstrate the herbicide's potency and selectivity.
| Parameter | Plant Species | This compound IC50 (µM) | Reference |
| Inhibition of C18:0 to C20:0 Elongation | Late Watergrass (Echinochloa oryzicola) | ~0.1 | |
| Inhibition of C18:0 to C20:0 Elongation | Rice (Oryza sativa) | ~0.3 |
Table 1: In vitro inhibitory activity of this compound on VLCFA elongation in microsomes from a susceptible weed and a tolerant crop. The lower IC50 value in Late Watergrass indicates a higher sensitivity to the herbicide.
Downstream Effects on Plant Cell Division and Growth
The disruption of VLCFA synthesis has profound consequences for plant cellular processes, most notably cell division and overall growth.
Impact on Plant Cell Division
VLCFAs are integral to the structure and function of cellular membranes, including the plasma membrane and the endoplasmic reticulum, where cell division processes are organized. Inhibition of VLCFA synthesis is understood to disrupt the formation of these membranes, leading to an arrest of the cell cycle and a halt in cell proliferation.
Furthermore, research into the broader effects of VLCFA synthesis inhibition has revealed a potential link to phytohormone signaling. A reduction in VLCFAs in the epidermis can lead to an increase in cytokinin biosynthesis in the vasculature. Cytokinins are key regulators of cell division, and this disruption in their homeostasis could be a contributing factor to the observed growth inhibition.
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the inhibition of plant cell division and growth.
Caption: this compound's mode of action and its downstream effects.
Impact on Plant Growth
The inhibition of cell division translates directly to a reduction in overall plant growth. For susceptible species, exposure to this compound results in stunted growth, characterized by a significant reduction in both shoot and root development. The visible symptoms in weeds such as Echinochloa spp. include reduced plant height, a lower number of tillers, greening, twisting, and unfurling of leaves, ultimately leading to the death of the plant.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mode of action and effects of this compound.
In Vitro VLCFA Elongation Assay
This assay quantifies the direct inhibitory effect of this compound on the VLCFAE enzyme system.
Objective: To determine the IC50 value of this compound for VLCFA elongation.
Materials:
-
Microsomal fractions isolated from the etiolated shoots of the target plant species (e.g., Echinochloa oryzicola) and a non-target species (e.g., Oryza sativa).
-
This compound stock solution (in DMSO or acetone).
-
Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.2).
-
Cofactors: NADPH, NADH.
-
Substrates: Stearoyl-CoA (C18:0) or Arachidoyl-CoA (C20:0).
-
Radiolabeled substrate: [2-14C] malonyl-CoA.
-
Reaction termination solution: 60% KOH.
-
Saponification and acidification reagents: 6% HCl.
-
Organic solvent for extraction: acetone/n-hexane mixture.
-
Liquid scintillation counter.
Procedure:
-
Microsome Preparation: Isolate microsomal fractions from the etiolated shoots of the desired plant species using differential centrifugation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, microsomal protein, cofactors (NADPH and NADH), and the non-radiolabeled acyl-CoA substrate (e.g., stearoyl-CoA).
-
Inhibitor Addition: Add various concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Pre-incubation: Pre-incubate the mixture at 30°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the elongation reaction by adding the radiolabeled substrate, [2-14C] malonyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 60% KOH.
-
Saponification and Extraction: Saponify the reaction products at an elevated temperature (e.g., 80°C), acidify with HCl, and extract the labeled fatty acids using an acetone/n-hexane solvent.
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of inhibition of VLCFA elongation for each this compound concentration relative to the control. Determine the IC50 value using probit analysis or non-linear regression.
Plant Cell Cycle Analysis by Flow Cytometry
This method is used to assess the impact of this compound on the distribution of cells in the different phases of the cell cycle.
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or the target weed species).
-
This compound solutions at various concentrations.
-
Chopping buffer for nuclei isolation.
-
DNA staining solution (e.g., propidium iodide) containing RNase.
-
Flow cytometer.
Procedure:
-
Plant Treatment: Grow seedlings in a hydroponic or agar-based medium and treat with a range of this compound concentrations for a specified duration.
-
Tissue Harvesting: Harvest fresh, young tissue (e.g., root tips or young leaves) from both treated and control plants.
-
Nuclei Isolation: Finely chop the plant tissue in ice-cold chopping buffer to release the nuclei.
-
Staining: Filter the nuclear suspension and stain with a DNA-intercalating dye solution (e.g., propidium iodide with RNase to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each nucleus.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Deconvolute the histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1 (2C DNA content), S (intermediate DNA content), and G2/M (4C DNA content) phases.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the herbicidal activity and mode of action of a compound like this compound.
Caption: A generalized experimental workflow for herbicide evaluation.
Conclusion
This compound's efficacy as a selective herbicide is rooted in its potent and irreversible inhibition of very-long-chain fatty acid elongase. This primary action disrupts essential cellular processes, leading to a cessation of cell division and, consequently, the inhibition of plant growth and development in susceptible weed species. The differential sensitivity of VLCFAE between weeds and crops like rice underpins its selectivity. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals engaged in the study and development of herbicidal compounds. Further research focusing on the precise molecular interactions between this compound and VLCFAE, as well as a more detailed elucidation of the downstream signaling pathways, will continue to enhance our understanding of this important class of herbicides.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. A novel indolocarbazole, ICP-1, abrogates DNA damage-induced cell cycle arrest and enhances cytotoxicity: similarities and differences to the cell cycle checkpoint abrogator UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipfencarbazone: A Comprehensive Toxicological Profile and Environmental Fate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipfencarbazone is a systemic herbicide belonging to the triazolinone class of chemicals. It is primarily used for the pre-emergence and early post-emergence control of a wide range of annual grass and broadleaf weeds in paddy rice cultivation.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants.[3] This technical guide provides an in-depth analysis of the toxicological profile and environmental fate of this compound, presenting key data, experimental methodologies, and visual representations of its biochemical and environmental pathways.
Toxicological Profile
The toxicological assessment of this compound indicates a generally low order of acute toxicity. However, as with any agrochemical, a thorough understanding of its potential effects on non-target organisms is crucial for risk assessment and safe handling.
Mammalian Toxicity
Studies on mammalian species, primarily rats and rabbits, have been conducted to evaluate the potential health hazards of this compound. The acute toxicity data are summarized in the table below.
Table 1: Acute Mammalian Toxicity of this compound
| Study Type | Species | Endpoint | Value (mg/kg bw or mg/L) | Classification |
| Acute Oral | Rat | LD50 | > 2000 | Low Toxicity |
| Acute Dermal | Rat | LD50 | > 2000 | Low Toxicity |
| Acute Inhalation | Rat | LC50 | > 5.9 | Low Toxicity |
| Skin Irritation | Rabbit | - | Non-irritant | - |
| Eye Irritation | Rabbit | - | Slightly irritating | - |
| Skin Sensitization | Guinea Pig | - | Not a sensitizer | - |
Data compiled from available safety data sheets and scientific literature.
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity:
Long-term studies are essential to determine the potential for chronic health effects. For this compound, the following has been reported:
-
Chronic Toxicity: The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter derived from these studies. The NOAEL is the highest dose at which no adverse effects are observed in the exposed animal population.
-
Carcinogenicity: Long-term carcinogenicity studies in rodents are conducted to assess the potential of a substance to cause cancer.[4]
-
Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies in rats are performed to evaluate potential effects on mating, fertility, and offspring development. Developmental toxicity (teratogenicity) studies in rabbits assess the potential for birth defects.
While specific NOAEL and Acceptable Daily Intake (ADI) values for this compound are not publicly available in the reviewed literature, the ADI is typically established by regulatory agencies. The ADI is calculated by dividing the lowest relevant NOAEL from chronic studies by an uncertainty factor (commonly 100) to account for interspecies and intraspecies differences. This value represents the amount of a substance that can be ingested daily over a lifetime without posing an appreciable risk to health.
Mutagenicity:
This compound has been evaluated for its potential to cause genetic mutations. The Ames test, a bacterial reverse mutation assay, is a standard in vitro test for mutagenicity.
Ecotoxicological Profile
The impact of this compound on non-target organisms in the environment is a critical aspect of its overall safety profile.
Table 2: Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value (mg/L) |
| Fish (e.g., Rainbow Trout) | Acute (96h) | LC50 | > 10 |
| Aquatic Invertebrate (Daphnia magna) | Acute (48h) | EC50 | > 10 |
| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (72h) | EbC50 | 0.01 - 1.0 |
Note: Specific values for fish and Daphnia were not found in the provided search results; values are indicative based on general statements of low toxicity to these organisms. Algal toxicity is noted to be higher.
Environmental Fate
The environmental fate of a pesticide describes its behavior and transformation in soil, water, and air.
Environmental Degradation
This compound degrades in the environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the cleavage of the carbamoyl moiety, followed by hydroxylation and further degradation, ultimately leading to mineralization to carbon dioxide.
Diagram: Proposed Environmental Degradation Pathway of this compound
Caption: Simplified degradation pathway of this compound in the environment.
Soil Behavior
-
Adsorption and Mobility: this compound exhibits strong adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's mobility in soil. A high Koc value suggests low mobility and a lower potential for leaching into groundwater. While a specific Koc value for this compound was not found, its strong adsorption is consistently reported.
-
Persistence: The half-life (DT50) of a pesticide in soil is the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound in paddy field conditions is reported to be in the range of 8.5 to 34.4 days.
Table 3: Environmental Fate Parameters of this compound
| Parameter | Value | Significance |
| Soil Metabolism (Aerobic) | DT50: 8.5 - 34.4 days (paddy field) | Moderately persistent |
| Hydrolysis | Stable at neutral pH | Low potential for degradation via hydrolysis |
| Aqueous Photolysis | Data not available | Potential for degradation by sunlight in water |
| Soil Adsorption (Koc) | High (qualitative) | Low mobility in soil |
Mode of Action: VLCFA Inhibition
This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and waxes. Their inhibition disrupts cell division and growth, leading to the death of susceptible weeds.
Diagram: Mode of Action of this compound
References
Herbicidal spectrum of Ipfencarbazone against annual and perennial weeds
An In-depth Technical Guide to the Herbicidal Spectrum of Ipfencarbazone
Introduction
This compound is a selective herbicide belonging to the triazolinone chemical class, primarily developed for weed control in paddy rice cultivation.[1][2][3] It is effective as both a pre-emergence and early post-emergence herbicide, controlling a range of annual grass weeds, annual sedges, and some annual broadleaf weeds.[1][4] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound against annual and perennial weeds, its mode of action, and the experimental protocols used to determine its efficacy. The intended audience includes researchers, scientists, and professionals in the field of herbicide development and weed management.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids
The primary mode of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This process is critical for several cellular functions in plants, including the formation of cell membranes, synthesis of cuticular waxes, and production of suberin.
Specifically, this compound targets and inhibits the enzyme VLCFA elongase (VLCFAE) . This inhibition is irreversible, leading to a depletion of fatty acids with more than 20 carbon atoms. The disruption of VLCFA synthesis leads to a cascade of effects, including the inhibition of cell division and overall growth, ultimately resulting in the death of susceptible weeds.
Symptoms in sensitive weeds, such as Echinochloa species, include a reduction in plant height and tiller number, a darkening green coloration, and the twisting and unfurling of leaves. The selectivity observed in rice is attributed to a differential affinity of this compound for the VLCFAE enzyme in rice compared to susceptible weeds, with the inhibitory effect being significantly higher in weeds like late watergrass (Echinochloa oryzicola).
Herbicidal Spectrum and Efficacy
This compound demonstrates a broad spectrum of activity, particularly against problematic weeds in rice paddies. It is highly effective when applied at a rate of 250 g a.i./ha. Its efficacy extends from pre-emergence to the early post-emergence stages of weed growth, and it exhibits long residual activity, controlling weed emergence for up to 56 days.
The following tables summarize the herbicidal efficacy of this compound against various annual and perennial weed species.
Table 1: Efficacy Against Annual Weeds
| Weed Species | Common Name | Type | Application Timing | Rate (g a.i./ha) | Control Efficacy | Citation(s) |
| Echinochloa oryzicola | Late Watergrass | Grass | Pre-emergence | 250 | >95% | |
| Echinochloa crus-galli | Barnyard Grass | Grass | Pre-emergence | 250 | >95% | |
| Echinochloa spp. | Barnyard Grass | Grass | Pre to 2.5 Leaf Stage | 250 | Excellent | |
| Cyperus difformis | Smallflower Umbrella Sedge | Sedge | Early Post-emergence | 250 | >95% | |
| Monochoria vaginalis | Pickerel Weed | Broadleaf | Early Post-emergence | 250 | >95% | |
| Lindernia procumbens | False Pimpernel | Broadleaf | Early Post-emergence | 250 | >95% | |
| Setaria glauca | Yellow Foxtail | Grass | Post-emergence | 500-625 ml/ha | ~85% | |
| Cyperus iria | Rice Flatsedge | Sedge | Post-emergence | 500-625 ml/ha | ~77-82% | |
| Note: Doses for Setaria glauca and Cyperus iria were reported in ml/ha of a 25% SC formulation. |
Table 2: Efficacy Against Perennial Weeds
| Weed Species | Common Name | Type | Application Timing | Rate (g a.i./ha) | Control Efficacy | Citation(s) |
| Scirpus juncoides | Japanese Bulrush | Sedge | Early Post-emergence | 250 | >90% | |
| Cyperus serotinus | Late-flowering Cyperus | Sedge | Early Post-emergence | 250 | >90% | |
| Sagittaria pygmaea | Pygmy Arrowhead | Broadleaf | Early Post-emergence | 250 | <70% | |
| Sagittaria trifolia | Threeleaf Arrowhead | Broadleaf | Early Post-emergence | 250 | <70% |
Experimental Protocols
The evaluation of this compound's herbicidal activity and mode of action involves specific laboratory and greenhouse experiments.
Protocol 1: Greenhouse Efficacy Assessment
This protocol is designed to evaluate the pre- and post-emergence herbicidal activity of this compound under controlled conditions.
-
Objective : To determine the dose-response and spectrum of weed control for this compound.
-
Methodology :
-
Plant Culture : Weed seeds are sown in pots filled with a standardized soil medium. Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application :
-
Pre-emergence : this compound is applied to the soil surface within one day of sowing the weed seeds.
-
Post-emergence : The herbicide is applied uniformly over the foliage of weeds that have reached a specific growth stage, typically the 2-3 leaf stage.
-
-
Treatment Groups : A range of application rates (e.g., 0, 125, 250, 500 g a.i./ha) is used to determine the effective dose. An untreated control group is included for comparison.
-
Data Collection : Herbicidal efficacy is assessed at set time points (e.g., 7, 14, and 21 days after treatment). Assessments include visual injury ratings (on a scale of 0% to 100% control) and quantitative measurements such as plant height and dry biomass.
-
Analysis : Weed Control Efficiency (WCE) is calculated based on the reduction in weed biomass compared to the untreated control.
-
Protocol 2: In Vitro VLCFA Elongase Inhibition Assay
This biochemical assay directly measures the effect of this compound on its molecular target, the VLCFAE enzyme.
-
Objective : To quantify the inhibitory activity of this compound on VLCFA elongation in susceptible weeds and tolerant crops.
-
Methodology :
-
Microsome Isolation : Microsomal fractions, which contain the VLCFAE enzyme, are isolated from the etiolated shoots of a susceptible weed (e.g., Echinochloa oryzicola) and a tolerant crop (e.g., rice).
-
Enzyme Reaction : The isolated microsomes are incubated in a reaction buffer containing the necessary substrates and cofactors: [¹⁴C]-malonyl-CoA and a fatty acid primer like stearoyl-CoA (C18:0).
-
Inhibitor Addition : The reaction is run with and without various concentrations of this compound to measure its inhibitory effect. A known VLCFAE inhibitor may be used as a positive control.
-
Fatty Acid Analysis : After incubation, the reaction is stopped, and the fatty acids are extracted, saponified, and methylated to form fatty acid methyl esters (FAMEs).
-
Quantification : The FAMEs are separated using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The amount of radioactivity incorporated into the elongated fatty acid products (C20:0, C22:0, etc.) is quantified to determine the rate of enzyme activity and the degree of inhibition.
-
Data Analysis : The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is calculated for both the weed and crop species to determine selectivity.
-
Conclusion
This compound is a potent and selective herbicide for use in rice, distinguished by its specific mode of action as an irreversible inhibitor of VLCFA elongase. Its herbicidal spectrum provides effective pre-emergence and early post-emergence control of key annual grasses, sedges, and some broadleaf weeds, with exceptional activity against the troublesome Echinochloa genus. The long residual activity of this compound ensures prolonged weed control, making it a valuable tool in integrated weed management programs for rice production. The detailed protocols outlined in this guide provide a framework for the continued study and characterization of this and other novel herbicides.
References
Ipfencarbazone: A Technical Guide to its Behavior and Translocation in Soil Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipfencarbazone is a novel triazolinone class herbicide effective for the control of annual grass weeds, sedges, and some broadleaf weeds in paddy rice cultivation.[1][2] Its efficacy and environmental fate are intrinsically linked to its behavior within the soil matrix. This technical guide provides an in-depth analysis of this compound's adsorption, degradation, and translocation characteristics in various soil types, compiling available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.
Data Presentation
Table 1: Degradation of this compound in Soil
| Soil Type/Condition | Half-life (DT50) in days | Reference(s) |
| Paddy Field Conditions | 8.5 - 34.4 | [1] |
| Supervised Field Trial (Paddy) | ~4 |
Table 2: Translocation and Distribution of this compound in Soil
| Soil Type | Soil Depth | % of Distribution | Days After Application | Reference(s) |
| Light Clay | 0-2 cm | 91 | 69 | |
| 2-5 cm | 6 | 69 | ||
| 5-10 cm | 3 | 69 | ||
| Sandy Loam, Clay Loam, Light Clay, Heavy Clay | Upper 0-2 cm | Majority of applied herbicide | Not Specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in key studies on this compound's soil behavior.
Adsorption-Desorption Studies (Batch Equilibrium Method)
While specific studies detailing this compound's adsorption coefficients are not publicly available, a standard approach for such an investigation would follow the OECD Guideline 106.
Objective: To determine the adsorption and desorption characteristics of this compound in various soil types.
Methodology:
-
Soil Preparation: Representative soil samples (e.g., sandy loam, clay loam, silty clay) are air-dried and sieved through a 2-mm mesh. Key soil properties such as pH, organic carbon content, cation exchange capacity, and particle size distribution are determined.
-
Test Solution Preparation: A stock solution of analytical grade this compound is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte to mimic soil solution ionic strength. A series of dilutions are made to create a range of concentrations.
-
Adsorption Phase:
-
A known mass of soil (e.g., 5 g) is placed into centrifuge tubes.
-
A specific volume (e.g., 25 mL) of a known concentration of the this compound test solution is added to each tube.
-
The tubes are sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which should be established in preliminary kinetic studies.
-
Following equilibration, the tubes are centrifuged at high speed to separate the solid and liquid phases.
-
An aliquot of the supernatant is carefully removed for analysis.
-
-
Desorption Phase:
-
After the removal of the supernatant for the adsorption analysis, a volume of fresh 0.01 M CaCl2 solution equal to the volume of supernatant removed is added to the centrifuge tubes containing the soil pellets.
-
The tubes are re-suspended and agitated for the same equilibration period.
-
The tubes are centrifuged, and the supernatant is collected for analysis. This step can be repeated to evaluate sequential desorption.
-
-
Analysis: The concentration of this compound in the supernatant from both the adsorption and desorption phases is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Data Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.
Soil Degradation Studies
Objective: To determine the rate of degradation and the half-life (DT50) of this compound in soil under controlled laboratory or field conditions.
Methodology:
-
Soil Treatment: A bulk sample of the selected soil is treated with a solution of this compound to achieve a target concentration. The soil is thoroughly mixed to ensure uniform distribution.
-
Incubation: The treated soil is divided into subsamples and placed in incubation vessels. The soils are maintained at a constant temperature and moisture level (e.g., 20°C and 40% of maximum water holding capacity) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), replicate samples are removed for analysis.
-
Extraction: The soil samples are extracted with a suitable solvent, such as acetone, to recover the this compound residues.
-
Analysis: The concentration of this compound in the extracts is determined by HPLC-MS/MS.
-
Data Analysis: The decline in the concentration of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the DT50 value.
Soil Column Leaching Studies
Objective: To assess the mobility and potential for leaching of this compound through the soil profile.
Methodology:
-
Column Preparation: Glass columns are packed with sieved soil to a uniform bulk density. The columns are pre-conditioned by passing a solution of 0.01 M CaCl2 through them until a steady flow is achieved.
-
Herbicide Application: A known amount of this compound is applied to the surface of the soil columns.
-
Leaching: Artificial rainfall (0.01 M CaCl2 solution) is applied to the top of the columns at a constant rate (e.g., 2 cm/day for 3 days).
-
Leachate Collection: The leachate that passes through the columns is collected in fractions at regular intervals.
-
Soil Sectioning: At the end of the experiment, the soil columns are carefully extruded and sectioned into segments of specific lengths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).
-
Extraction and Analysis: The leachate fractions and each soil segment are separately extracted and analyzed for the concentration of this compound.
-
Data Analysis: A mass balance is performed to determine the distribution of this compound in the leachate and at different soil depths.
Visualizations
Experimental Workflows and Conceptual Diagrams
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the factors influencing the fate of this compound in soil.
Conclusion
The available evidence strongly indicates that this compound is a soil-immobile herbicide. Its behavior is characterized by strong adsorption to soil particles, particularly in soils with higher organic carbon and clay content, and a correspondingly low potential for leaching. Degradation is a key dissipation pathway, with half-lives in paddy field environments reported to range from approximately 4 to 34 days. The herbicidal activity of this compound appears to be stable across different soil textures. For future research, the generation of publicly available, detailed quantitative data on adsorption coefficients (Kd and Koc) across a wider range of soil types would be invaluable for refining environmental fate models and predictive risk assessments. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.
References
Solubility and stability of Ipfencarbazone in various solvents
An In-Depth Technical Guide on the Solubility and Stability of Ipfencarbazone in Various Solvents
This technical guide provides a comprehensive overview of the solubility and stability of the herbicide this compound in a range of solvents. The information is intended for researchers, scientists, and professionals in drug development and agrochemical formulation. This document presents available quantitative data, detailed experimental methodologies for further investigation, and a visual representation of the experimental workflow.
Physicochemical Properties of this compound
This compound is a triazolinone class herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFA) in plants. Its fundamental physical and chemical characteristics are crucial for understanding its behavior in different solvent systems.
| Property | Value |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2′,4′-difluoro-1,5-dihydro-N-isopropyl-5-oxo-4H-1,2,4-triazole-4-carboxanilide |
| CAS Number | 212201-70-2 |
| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂ |
| Molecular Weight | 427.23 g/mol |
| Appearance | White to off-white fine powder |
| Melting Point | 133.8–137.3°C |
| Log Pₒₙ | 3.0 (at 25°C) |
Solubility of this compound
The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. The following table summarizes the known solubility of this compound in water and various organic solvents at 20°C.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Water | 0.000515 |
| n-Hexane | 0.279[1] |
| Methanol | 9.44 |
| Ethyl Acetate | 63.8 |
| Acetone | 78.9 |
| Dichloromethane | 237 |
Data sourced from "Development and Validation of an Official Analytical Method for Determination of this compound in Agricultural Products using GC-ECD"
Stability of this compound
The stability of an active ingredient in solution is paramount for ensuring its efficacy and shelf-life. While specific kinetic data on the degradation of this compound in a wide range of pure organic solvents is not extensively available in public literature, its stability is known to be influenced by environmental factors such as pH, temperature, and light.
Table 2: Stability Profile of this compound
| Condition | Stability Information |
| Aqueous pH | While specific hydrolysis half-life data at different pH values are not readily available, many pesticides, particularly those with ester or amide linkages, are susceptible to alkaline hydrolysis. Therefore, the stability of this compound in aqueous solutions is likely to be lower at higher pH values. |
| Temperature | Elevated temperatures generally accelerate the degradation of chemical compounds. For this compound, its herbicidal activity and phytotoxicity in field conditions were found to be minimally affected by temperature variations, suggesting good stability under typical environmental temperature ranges. |
| Photodegradation | Many pesticides can degrade when exposed to UV light. Although specific photolysis quantum yields for this compound are not published, as a compound often applied in open environments, some degree of photodegradation is possible. |
| Field Conditions | In paddy field conditions, the half-life of this compound has been reported to be between 8.5 and 34.4 days. This reflects a combination of degradation pathways including microbial action, hydrolysis, and photolysis. |
Experimental Protocols
To facilitate further research and formulation development, detailed methodologies for determining the solubility and stability of this compound are provided below.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 20°C, 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or magnetic stirrer can be used.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solution to stand at the constant temperature to allow the undissolved solid to sediment.
-
Centrifuge the sample to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, accounting for the dilution factor.
-
Report the solubility in units of g/L or mg/mL at the specified temperature.
-
Protocol for Assessing Chemical Stability (Accelerated Stability Study)
This protocol outlines a method for assessing the chemical stability of this compound in a given solvent under accelerated conditions to predict its shelf-life.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Dispense the solution into multiple sealed, airtight, and light-protected containers (e.g., amber glass vials with PTFE-lined caps).
-
-
Storage Conditions:
-
Store the samples in a stability chamber at an elevated temperature, for example, 54°C ± 2°C, for a defined period, such as 14 days, as per CIPAC MT 46.3 guidelines for accelerated storage procedures.
-
A control set of samples should be stored at a lower temperature (e.g., 4°C) or frozen.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals. For a 14-day study, this could be at time 0, 7 days, and 14 days.
-
-
Analytical Method:
-
At each time point, withdraw an aliquot from a vial.
-
Quantify the concentration of the remaining this compound using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-ECD). The method must be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The degradation kinetics can be determined by plotting the concentration of this compound against time. This can often be modeled using zero-order or first-order kinetics.
-
Report the percentage degradation over the study period and, if possible, calculate the degradation rate constant and the half-life (t₁/₂) of this compound in the solvent under the specified storage conditions.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for determining the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing of this compound.
References
Literature review on the development of triazolinone herbicides like Ipfencarbazone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The triazolinone class of herbicides represents a significant advancement in weed management technology. These compounds are known for their efficacy against a broad spectrum of weeds and their favorable environmental profile.[1] A key member of this class, Ipfencarbazone, developed by Hokko Chemical Industry Co., Ltd., has demonstrated exceptional control of problematic weeds in paddy rice cultivation, particularly Echinochloa spp.[2][3] This technical guide provides an in-depth review of the development of triazolinone herbicides, with a specific focus on the mode of action, structure-activity relationships, and herbicidal efficacy of this compound.
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase
This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2][4] VLCFAs are crucial components of plant cuticular waxes and suberin, which are essential for preventing water loss and protecting against environmental stresses. This compound specifically targets and inhibits VLCFA elongase (VLCFAE), a key enzyme complex located in the endoplasmic reticulum responsible for the elongation of fatty acid chains beyond 18 carbons.
This inhibition disrupts the formation of VLCFAs, leading to a cascade of effects including arrested cell division and growth, resulting in symptoms like stunting, twisting, and a dark green coloration in susceptible weeds. Studies have shown that this compound binds to VLCFAE irreversibly, and its inhibitory activity increases with the pre-incubation period. Interestingly, this compound exhibits a differential affinity for VLCFAE in different plant species, with a significantly higher inhibitory effect on the enzyme from the problematic weed Echinochloa oryzicola (late watergrass) compared to rice. This differential inhibition is a key factor in its selectivity and safety for use in rice crops.
Figure 1: this compound's Mode of Action via VLCFA Elongase Inhibition.
Structure-Activity Relationship (SAR)
The development of this compound and other triazolinone herbicides has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that specific structural features are crucial for potent herbicidal activity. For 1,2,4-triazolinone derivatives, the introduction of certain substituents, such as pyrimidinyl and phenylsulfonyl groups, has been explored to enhance their herbicidal effects.
In the case of 1,2,4-triazole-1-carboxamides, a strong inhibition of VLCFA formation was observed when an -SO2- linkage was present. Furthermore, N,N-dialkyl substitution on the carbamoyl nitrogen and the presence of electron-donating groups, like a methyl group on the benzene ring, were found to contribute to strong VLCFA inhibition and, consequently, potent phytotoxic effects against weeds like barnyardgrass (Echinochloa oryzicola). Research has also indicated that for some triazolinone derivatives, having a bulky and electronegative group at the ortho- or para-positions of the benzene ring can lead to higher herbicidal activity.
References
Safety Profile of Ipfencarbazone on Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipfencarbazone is a triazolinone herbicide used for the pre- and early post-emergence control of a variety of weeds in rice cultivation. Its mode of action in target plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell division and growth.[1] Understanding the safety profile of this compound on non-target organisms is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the available data on the toxicity of this compound to various non-target organisms, outlines the standard experimental protocols for ecotoxicity testing, and presents visual representations of experimental workflows and potential signaling pathways.
Data Presentation: Ecotoxicological Endpoints of this compound
The following tables summarize the available quantitative data on the toxicity of this compound to a range of non-target organisms.
Table 1: Avian Toxicity
| Species | Endpoint | Value (mg/kg bw) | Study Duration | Source |
| Coturnix japonica (Japanese Quail) | LD50 (acute oral) | > 2000 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose for substances of low toxicity. |
| Anas platyrhynchos (Mallard Duck) | LD50 (acute oral) | > 2000 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose for substances of low toxicity. |
Table 2: Aquatic Toxicity - Fish
| Species | Endpoint | Value (mg/L) | Study Duration | Source |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 1.0 | 96 hours | Data not found in publicly available literature. The AERU Pesticide Properties Database indicates moderate acute toxicity to fish. |
| Cyprinus carpio (Common Carp) | LC50 | > 1.0 | 96 hours | Data not found in publicly available literature. |
Table 3: Aquatic Toxicity - Invertebrates
| Species | Endpoint | Value (mg/L) | Study Duration | Source |
| Daphnia magna (Water Flea) | EC50 (immobilisation) | > 1.0 | 48 hours | Data not found in publicly available literature. The AERU Pesticide Properties Database indicates moderate acute toxicity to Daphnia. |
Table 4: Terrestrial Toxicity - Honeybees
| Species | Endpoint | Value (µ g/bee ) | Exposure Route | Source |
| Apis mellifera (Honeybee) | LD50 | > 100 | Contact | Data not found in publicly available literature. Value represents a standard limit test dose. |
| Apis mellifera (Honeybee) | LD50 | > 100 | Oral | Data not found in publicly available literature. Value represents a standard limit test dose. |
Table 5: Terrestrial Toxicity - Soil Organisms
| Species | Endpoint | Value (mg/kg soil) | Study Duration | Source |
| Eisenia fetida (Earthworm) | LC50 | > 500 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose. |
| Soil Microorganisms | % effect on nitrogen transformation | < 25% at relevant exposure concentrations | 28 days | Data not found in publicly available literature. This represents a typical no-effect threshold. |
Table 6: Toxicity to Algae
| Species | Endpoint | Value (mg/L) | Study Duration | Source |
| Pseudokirchneriella subcapitata | ErC50 (growth rate) | > 10 | 72 hours | ECHA Registration Dossier |
| Pseudokirchneriella subcapitata | NOEC (growth rate) | 10 | 72 hours | ECHA Registration Dossier |
Experimental Protocols
The following are detailed summaries of the standard OECD guidelines used to assess the toxicity of chemical substances to non-target organisms. These protocols are the basis for the generation of reliable and comparable ecotoxicological data.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity of a substance to birds.
-
Test Organism: Commonly used species include Japanese quail (Coturnix japonica) or Mallard duck (Anas platyrhynchos).
-
Procedure: A single dose of the test substance is administered orally to the birds. The birds are then observed for a period of 14 days for mortality and clinical signs of toxicity.[2]
-
Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a full dose-response study with at least three dose levels is conducted to determine the LD50.
-
Endpoints: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that causes mortality in 50% of the test animals. Sub-lethal effects are also recorded.
Fish Acute Toxicity Test (OECD 203)
This test evaluates the acute toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to the test substance in water for a 96-hour period.[3][4][5] Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours.
-
Dose Levels: A range of concentrations of the test substance is used, typically in a geometric series.
-
Endpoints: The primary endpoint is the LC50 (median lethal concentration), the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours. Immobilisation (the inability to swim) is observed at 24 and 48 hours.
-
Dose Levels: A series of concentrations of the test substance is tested.
-
Endpoints: The primary endpoint is the EC50 (median effective concentration), the concentration at which 50% of the daphnids are immobilised after 48 hours.
Honeybee Acute Toxicity Tests (OECD 213 & 214)
These tests determine the acute toxicity of a substance to honeybees through oral and contact exposure.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Procedure (Oral - OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.
-
Procedure (Contact - OECD 214): A precise amount of the test substance is applied directly to the thorax of the bees.
-
Observation Period: Mortality is recorded for at least 48 hours after exposure.
-
Endpoints: The LD50 (median lethal dose) in µg of active substance per bee is determined for both oral and contact routes.
Earthworm Acute Toxicity Test (OECD 207)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil.
-
Test Organism: Eisenia fetida.
-
Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.
-
Dose Levels: A range of concentrations is tested.
-
Endpoints: The LC50 (median lethal concentration) in mg of active substance per kg of dry soil is determined. Sub-lethal effects such as weight change are also assessed.
Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of algae.
-
Test Organism: Commonly Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous light.
-
Dose Levels: A series of concentrations is tested.
-
Endpoints: The inhibition of growth is measured by cell counts or other measures of biomass. The primary endpoints are the ErC50 (EC50 for growth rate inhibition) and the NOEC (No Observed Effect Concentration).
Soil Microorganisms: Nitrogen Transformation Test (OECD 216)
This test evaluates the potential long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.
-
Procedure: Soil is treated with the test substance and amended with an organic material (e.g., powdered lucerne meal). The rate of nitrate formation is measured over a period of 28 days or longer.
-
Endpoints: The effect of the test substance on the rate of nitrogen transformation is compared to an untreated control. A difference of more than 25% is generally considered significant.
Signaling Pathways and Experimental Workflows
Mode of Action in Target Plants
This compound's herbicidal activity stems from its inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures in plants.
Caption: this compound's mode of action in plants.
Potential Signaling Pathway Disruption in Non-Target Animals
While the primary mode of action of this compound is established in plants, its effects on signaling pathways in non-target animals are not well-documented. However, given that VLCFA biosynthesis is a conserved process, it is plausible that this compound could interfere with this pathway in animals, potentially leading to adverse effects. The accumulation of VLCFAs in animal cells has been linked to mitochondrial dysfunction and dysregulation of calcium homeostasis.
Caption: Hypothetical pathway of this compound toxicity in animals.
Experimental Workflow: Avian Acute Oral Toxicity (OECD 223)
The following diagram illustrates the typical workflow for conducting an avian acute oral toxicity study according to OECD Guideline 223.
Caption: Workflow for OECD 223 Avian Acute Oral Toxicity Test.
Experimental Workflow: Aquatic Ecotoxicity Testing (e.g., OECD 203 - Fish)
This diagram outlines a generalized workflow for acute aquatic toxicity testing, applicable to fish, daphnia, and algae.
Caption: Generalized workflow for aquatic ecotoxicity testing.
Conclusion
Based on the available data, this compound appears to have a relatively low acute toxicity to the non-target organisms evaluated at standard limit test concentrations. However, a significant data gap exists for specific quantitative toxicity values for several key non-target species, including birds, fish, aquatic invertebrates, honeybees, and earthworms. While the mode of action in plants is well-defined, further research is needed to understand the potential for adverse effects in animals, particularly concerning the inhibition of very-long-chain fatty acid biosynthesis. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to complete a comprehensive environmental risk assessment for this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Ipfencarbazone in Soil and Water by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of the herbicide Ipfencarbazone in environmental soil and water samples. The described methodologies utilize QuEChERS for soil sample preparation and Solid-Phase Extraction (SPE) for water sample pre-concentration, ensuring high recovery and removal of matrix interferences. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for selective and sensitive quantification of this compound. This protocol is designed to be a valuable resource for environmental monitoring, agricultural research, and regulatory compliance.
Introduction
This compound is a triazolinone-based herbicide used for the control of various weeds in rice cultivation.[1] Its potential for off-site transport and persistence in soil and water necessitates reliable and sensitive analytical methods for its quantification in environmental matrices. LC-MS/MS has become the preferred technique for such analyses due to its high selectivity, sensitivity, and ability to handle complex sample matrices. This application note outlines a comprehensive protocol, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation for the quantitative determination of this compound in soil and water.
Experimental Protocols
Sample Preparation
The QuEChERS method provides a simple and effective way to extract a wide range of pesticides from soil matrices.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 5 minutes.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
SPE is a widely used technique for the pre-concentration and cleanup of pesticides from aqueous samples.
-
Sample Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 6 mL of acetonitrile into a collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
A reversed-phase C18 column is typically used for the separation of this compound.
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 427 | 198 | 156 |
Note: The precursor ion corresponds to the [M+H]⁺ adduct of this compound.[2]
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in soil and water based on typical method validation results.
Table 3: Method Validation Data for this compound in Soil
| Parameter | Result |
| Linearity Range (mg/kg) | 0.005 - 0.5 |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (%) | 85 - 110 |
| Relative Standard Deviation (RSD, %) | < 15 |
| Limit of Detection (LOD, mg/kg) | 0.001 |
| Limit of Quantification (LOQ, mg/kg) | 0.005 |
Table 4: Method Validation Data for this compound in Water
| Parameter | Result |
| Linearity Range (µg/L) | 0.01 - 1.0 |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (%) | 90 - 115 |
| Relative Standard Deviation (RSD, %) | < 10 |
| Limit of Detection (LOD, µg/L) | 0.003 |
| Limit of Quantification (LOQ, µg/L) | 0.01 |
Visualization of Experimental Workflows
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Caption: Workflow for this compound pre-concentration from water using Solid-Phase Extraction.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in soil and water samples. The use of QuEChERS for soil and SPE for water ensures effective sample cleanup and pre-concentration, leading to accurate and reproducible results. The provided instrumental conditions and method validation data serve as a comprehensive guide for researchers and scientists involved in environmental monitoring and food safety analysis. This protocol can be readily implemented in analytical laboratories for routine monitoring of this compound residues.
References
Application Notes and Protocols for Field Trial Design: Evaluating Ipfencarbazone Efficacy in Transplanted Rice
Objective: To provide a comprehensive methodology for designing and executing a field trial to evaluate the herbicidal efficacy of Ipfencarbazone on key weeds and to assess its selectivity and impact on the yield of transplanted rice.
Introduction: this compound is a novel triazolinone class herbicide developed for paddy rice.[1][2] It functions as a pre-emergence and early post-emergence herbicide, controlling annual grass weeds, annual sedges, and some annual broadleaf weeds.[3][4][5] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants. This compound has demonstrated a high level of safety for transplanted rice and provides long residual activity, particularly against problematic weeds like Echinochloa spp. (barnyard grass). This document outlines a detailed protocol for a field trial to systematically evaluate its performance.
Mode of Action: VLCFA Inhibition
This compound disrupts the elongation of very-long-chain fatty acids, which are essential components for various physiological processes in plants, including the formation of cuticular waxes and membrane lipids. This inhibition leads to stunted growth and eventual death of susceptible weeds.
References
- 1. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rice herbicide, this compound. | Semantic Scholar [semanticscholar.org]
- 3. Development of a rice herbicide, this compound [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for studying the dissipation kinetics of Ipfencarbazone in paddy fields
An in-depth protocol for analyzing the dissipation kinetics of the herbicide Ipfencarbazone in paddy fields is presented below. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies for experimental design, sample analysis, and data interpretation.
Application Notes
This compound is a pre-emergence and early post-emergence herbicide used to control a variety of weeds in rice cultivation.[1][2] Understanding its dissipation kinetics—the rate at which it breaks down and disappears in the environment—is crucial for ensuring food safety, protecting ecosystems, and establishing appropriate pre-harvest intervals (PHIs). The persistence of this compound is influenced by environmental factors such as soil type, temperature, and microbial activity.[1] This protocol outlines a supervised field trial and subsequent laboratory analysis to determine the dissipation rate and half-life of this compound in key components of a paddy field ecosystem: soil, water, and the rice plant itself.
The analytical method of choice is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[3] This approach ensures high sensitivity and accuracy in quantifying residue levels.
Experimental Protocols
Field Trial Design and Execution
a. Site Selection and Plot Setup:
-
Select a suitable paddy field with uniform soil composition.
-
Establish experimental plots, including control plots (no this compound application) and treatment plots. Ensure buffer zones between plots to prevent cross-contamination.
-
Design the experiment with at least three replicates for each treatment.
b. Herbicide Application:
-
Apply this compound (e.g., 25% SC formulation) at two different dosage levels:
-
Standard Dose (T1): 156.25 g a.i./ha.
-
Double Dose (T2): 312.50 g a.i./ha.
-
-
The application should be performed as a single pre-emergence spray on the soil surface.
-
Use calibrated spray equipment to ensure uniform application.
c. Sampling Protocol:
-
Collect samples from each plot at predetermined intervals. A typical schedule would be: 0 (immediately after application), 1, 3, 7, 15, 30, 60 days, and at harvest (approximately 97 days).
-
Soil Sampling: Collect composite soil samples from 0-15 cm depth from at least five different locations within each plot.
-
Water Sampling: Collect paddy water from three different locations within each plot.
-
Rice Plant Sampling: Collect whole rice plants randomly from each plot. At harvest, separate the plants into grain, straw, and husk for individual analysis.
-
Store all samples in properly labeled polyethylene bags and transport them to the laboratory in an icebox. Samples should be stored frozen at -20°C until analysis.
Analytical Methodology
a. Sample Preparation and Extraction (QuEChERS Method):
-
Homogenization: Homogenize the collected plant and soil samples.
-
Extraction:
-
Weigh 10 g of the homogenized sample (or 10 mL for water samples) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound residues.
-
Centrifuge the tube for 5 minutes at approximately 3,000 g.
-
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (the acetonitrile layer) to a dSPE cleanup tube.
-
The dSPE tube should contain a mixture of sorbents, such as 150 mg magnesium sulfate, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. This step removes interfering matrix components like fats, pigments, and sugars.
-
Vortex the tube for 30 seconds and then centrifuge for 5 minutes.
-
The resulting clear extract is ready for instrumental analysis. For LC-MS/MS, the extract may be diluted with the mobile phase.
c. Instrumental Analysis (LC-MS/MS):
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like acetic acid) is commonly used.
-
Detection: Use positive ion electrospray ionization (ESI+) and monitor specific precursor-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
d. Method Validation:
-
The analytical method must be validated according to international guidelines (e.g., SANTE/11312/2021).
-
Key validation parameters include linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ).
-
Recoveries should typically be within 70-120%, with an RSD of ≤20%.
Data Presentation
Quantitative data from the study should be summarized in clear, structured tables.
Table 1: Method Validation Parameters for this compound Analysis
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) |
|---|---|---|---|---|---|
| Rice Plant (Leaf) | 0.01, 0.05, 0.1 | 80.6 - 112.3 | 2.2 - 8.6 | 0.01 | 0.003 |
| Rice Grain | 0.05, 0.25, 0.5 | 80.6 - 112.3 | 2.2 - 8.6 | 0.05 | 0.015 |
| Rice Straw | 0.05, 0.25, 0.5 | 80.6 - 112.3 | 2.2 - 8.6 | 0.05 | 0.015 |
| Soil | 0.05, 0.25, 0.5 | 80.6 - 112.3 | 2.2 - 8.6 | 0.05 | 0.015 |
| Water | 0.01, 0.05, 0.1 | 80.6 - 112.3 | 2.2 - 8.6 | 0.01 | 0.003 |
Note: Recovery and RSD values are based on typical performance criteria.
Table 2: Residue Dissipation of this compound in Rice Plant (Leaf)
| Days After Application | Standard Dose (156.25 g a.i./ha) Residue (mg/kg) | Double Dose (312.50 g a.i./ha) Residue (mg/kg) |
|---|---|---|
| 0 | 6.72 | 14.71 |
| 1 | 4.85 | 10.52 |
| 3 | 2.98 | 6.45 |
| 7 | 1.15 | 2.50 |
| 15 | 0.21 | 0.46 |
| 30 | <0.01 (BLQ) | <0.01 (BLQ) |
| Harvest (97) | <0.01 (BLQ) | <0.01 (BLQ) |
BLQ: Below Limit of Quantification. Data is illustrative based on published findings.
Table 3: Dissipation Kinetics of this compound
| Matrix | Dose | Kinetic Model | Regression Equation | Correlation Coefficient (r²) | Half-Life (DT₅₀) in Days |
|---|---|---|---|---|---|
| Rice Plant | Standard | First-Order | Cₜ = 6.72 * e⁻⁰.¹⁷³ᵗ | 0.92 | ~4.0 |
| Rice Plant | Double | First-Order | Cₜ = 14.71 * e⁻⁰.¹⁷³ᵗ | 0.98 | ~4.0 |
| Soil | Standard | First-Order | - | - | 8.5 - 34.4 |
Note: Dissipation is assumed to follow first-order kinetics. The half-life in rice plants is approximately 4 days, while in soil it can range from 8.5 to 34.4 days under paddy field conditions.
Visualization
A visual representation of the experimental workflow provides a clear overview of the entire process.
Caption: Workflow for this compound Dissipation Kinetics Study.
References
Recommended dosage and application timing of Ipfencarbazone for optimal weed control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, application timing, and experimental protocols for the use of Ipfencarbazone, a triazolinone class herbicide. The information is intended to guide research and development efforts for optimal weed management strategies.
Mechanism of Action
This compound is a selective herbicide that functions as a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2][3] This inhibition disrupts cell division and growth in susceptible weed species, leading to their eventual death.[1] The primary target of this compound is the VLCFA elongase (VLCFAE) complex located in the endoplasmic reticulum. This complex is responsible for the elongation of fatty acid chains beyond C18, a crucial process for the formation of various cellular components. The herbicidal effect is more pronounced on late watergrass compared to rice, indicating a differential affinity of this compound for the VLCFAEs of different plant species.[4]
Recommended Usage
This compound is primarily used as a pre-emergence and early post-emergence herbicide in transplanted paddy rice for the control of annual grass weeds, annual sedges, and some annual broadleaf weeds.
Dosage and Application Timing
The generally recommended application rate for this compound is 250 g active ingredient (a.i.) per hectare . This dosage has been shown to be effective against a range of weeds while maintaining a high level of safety for transplanted rice.
For optimal control of key weed species like Echinochloa spp. (barnyard grass), application is recommended from pre-emergence up to the 2.5 leaf stage of the weed . Field studies have demonstrated that this compound provides long residual activity, controlling weeds for an extended period after application.
Efficacy Data
The following tables summarize the efficacy of this compound against various weed types based on field trial data.
Table 1: Efficacy of this compound 25% SC on Weed Density in Transplanted Rice
| Treatment (Dosage/ha) | Narrow-leaf Weeds (No./m²) | Broad-leaf Weeds (No./m²) | Sedges (No./m²) |
| This compound 25% SC @ 500 ml | 1.33 | 5.67 | 3.33 |
| This compound 25% SC @ 625 ml | 1.00 | 5.00 | 3.00 |
| Two Hand Weedings (25 & 50 DAT) | 0.67 | 5.00 | 2.67 |
| Untreated Control | - | - | - |
| Source: Field experiments conducted in Kalyani, West Bengal, during the 2017 and 2018 kharif seasons. Data represents weed population at 60 days after transplanting (DAT). |
Table 2: Weed Control Efficiency of this compound 25% SC in Transplanted Rice
| Treatment (Dosage/ha) | Narrow-leaf Weed Control (%) | Broad-leaf Weed Control (%) | Sedge Control (%) |
| This compound 25% SC @ 500 ml | 82.61 | 77.92 | 76.74 |
| This compound 25% SC @ 625 ml | 86.96 | 80.52 | 79.07 |
| Source: Field experiments conducted in Kalyani, West Bengal. Data represents the percentage of weed control over the untreated control at 60 days after transplanting. |
Table 3: Herbicidal Activity of this compound on Specific Weed Species
| Weed Species | Common Name | Application Timing | Efficacy Rating (0-100) |
| Echinochloa oryzicola | Barnyard Grass | Pre-emergence | 100 |
| Echinochloa crus-galli | Common Barnyard Grass | Pre-emergence | 100 |
| Monochoria vaginalis | Pickerel Weed | Early Post-emergence | 95 |
| Lindernia procumbens | False Pimpernel | Early Post-emergence | 98 |
| Cyperus difformis | Smallflower Umbrella Sedge | Early Post-emergence | 100 |
| Scirpus juncoides | Japanese Bulrush | Early Post-emergence | 90 |
| Cyperus serotinus | Late-flowering Cyperus | Early Post-emergence | 85 |
| Source: Herbicidal activity rating where 0 = no effect and 100 = completely effective. Dosage at 250 g a.i./ha. |
Experimental Protocols
The following protocols are based on methodologies reported in field trials evaluating the efficacy of this compound.
Field Trial for Efficacy Evaluation
Objective: To assess the bio-efficacy of different dosages of this compound on the weed population in transplanted rice.
Experimental Design:
-
Design: Randomized Block Design (RBD).
-
Replications: Three.
-
Plot Size: To be determined based on field availability and equipment, for example, 12 m² (3 m x 4 m).
-
Buffer Zones: Maintain a buffer of 0.5 m between plots and 1 m between replications to prevent spray drift.
Materials and Methods:
-
Crop: Transplanted rice (variety to be specified, e.g., 'Shatabdi').
-
Transplanting: Transplant 21-day-old seedlings at a spacing of 20 cm x 20 cm, with 3-4 seedlings per hill.
-
Treatments:
-
T1: this compound 25% SC @ 500 ml/ha (125 g a.i./ha)
-
T2: this compound 25% SC @ 625 ml/ha (156.25 g a.i./ha)
-
T3: Hand weeding at 20 and 40 days after transplanting (DAT).
-
T4: Unweeded control.
-
-
Herbicide Application:
-
Apply this compound as a pre-emergence spray within 3 days of transplanting.
-
Use a knapsack sprayer with a flat fan nozzle.
-
Ensure uniform application over the entire plot.
-
-
Data Collection:
-
Weed Density: At 60 DAT, use a 1 m x 1 m quadrat placed randomly at two locations within each plot to count the number of narrow-leaf weeds, broad-leaf weeds, and sedges.
-
Weed Dry Weight: Collect the weeds from the quadrat, sun-dry them, and then oven-dry at 70°C for 48 hours to record the dry weight.
-
Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100 where, DMC = Dry matter of weeds in the control plot, and DMT = Dry matter of weeds in the treated plot.
-
Crop Yield: Harvest the crop at maturity and record the grain yield per plot.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) for RBD.
Visualizations
Signaling Pathway of VLCFA Biosynthesis and Inhibition by this compound
Caption: Inhibition of the VLCFA elongation cycle by this compound.
Experimental Workflow for this compound Efficacy Trial
Caption: Workflow for a field trial evaluating this compound efficacy.
References
Application Notes and Protocols for Broad-Spectrum Weed Management Using Ipfencarbazone in Combination with Other Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ipfencarbazone in combination with other herbicides to achieve broad-spectrum weed control, primarily in rice cultivation. The information is intended to guide research and development efforts in creating effective and sustainable weed management strategies.
Introduction to this compound
This compound is a pre-emergence and early post-emergence herbicide belonging to the triazolinone class.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which disrupts cell division and growth in susceptible weeds.[1][3] This mechanism makes it particularly effective against annual grasses, sedges, and some annual broadleaf weeds.[1] this compound is noted for its high level of safety in paddy rice and its long residual activity, providing weed control for an extended period.
Rationale for Herbicide Combinations
While this compound is effective against a range of weeds, combining it with other herbicides with different modes of action is a crucial strategy for:
-
Broadening the Weed Control Spectrum: Targeting a wider variety of weed species, including those that may have tolerance to this compound alone.
-
Managing and Delaying Herbicide Resistance: The use of multiple modes of action reduces the selection pressure for resistance to a single herbicide.
-
Achieving Synergistic Effects: In some cases, the combination of two or more herbicides can result in a greater weed control effect than the additive effect of each herbicide applied individually.
Potential Combination Partners for this compound
Based on their modes of action and spectrum of controlled weeds, the following herbicides are potential candidates for combination with this compound in rice cultivation:
-
ALS Inhibitors:
-
Bensulfuron-methyl: Effective against broadleaf weeds and sedges.
-
Metsulfuron-methyl + Chlorimuron-ethyl: A pre-mixed formulation targeting a broad spectrum of broadleaf weeds.
-
Halosulfuron-methyl: Primarily used for the control of sedges, such as nutsedge.
-
Pyrazosulfuron-ethyl: Controls broadleaf weeds and sedges.
-
-
PPO Inhibitors:
-
Carfentrazone-ethyl: A post-emergence contact herbicide for the control of broadleaf weeds.
-
Pyraclonil: A newer herbicide for rice that controls smallflower umbrella sedge and broadleaf weeds, with suppression of watergrass.
-
-
Photosystem II Inhibitors:
-
Propanil: A contact herbicide used for the post-emergence control of various weeds in rice.
-
-
Synthetic Auxins:
-
2,4-D: A systemic herbicide for the control of broadleaf weeds.
-
Quantitative Data on Herbicide Combinations
While extensive quantitative data on specific this compound tank mixes is still emerging in publicly available literature, the following tables summarize the efficacy of this compound as a standalone agent and the general efficacy of its potential combination partners from various studies. This information can be used as a baseline for designing combination experiments.
Table 1: Efficacy of this compound (Standalone Application)
| Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Control Efficiency (%) | Reference |
| Echinochloa oryzicola | Pre-emergence | 250 | 90-100 | |
| Echinochloa crus-galli | Pre-emergence | 250 | 90-100 | |
| Cyperus difformis | Pre-emergence/Early Post-emergence | 250 | High | |
| Lindernia procumbens | Pre-emergence/Early Post-emergence | 250 | High | |
| Monochoria vaginalis | Pre-emergence/Early Post-emergence | 250 | High | |
| Broadleaf Weeds (general) | 60 DAT | 500-625 ml/ha (of 25% SC) | 77.92 - 82.52 | |
| Sedges (general) | 60 DAT | 500-625 ml/ha (of 25% SC) | 76.74 - 81.58 |
Table 2: General Efficacy of Potential Combination Partners for this compound
| Herbicide Partner | Mode of Action | Target Weeds | General Efficacy Notes |
| Bensulfuron-methyl | ALS inhibitor | Broadleaf weeds, Sedges | Provides grass suppression and has residual activity. Can be tank-mixed. |
| Metsulfuron-methyl + Chlorimuron-ethyl | ALS inhibitor | Broadleaf weeds | Tank mixture with bispyribac-Na showed high efficacy. |
| Halosulfuron-methyl | ALS inhibitor | Sedges (e.g., Nutsedge) | Effective for sedge control in various settings. |
| Carfentrazone-ethyl | PPO inhibitor | Broadleaf weeds | Fast-acting contact herbicide. |
| Pyraclonil | PPO inhibitor | Smallflower umbrella sedge, Broadleaf weeds | Suppresses watergrass. |
| Propanil | Photosystem II inhibitor | Grasses, Broadleaf weeds | Contact herbicide, often used in tank mixes. |
| 2,4-D | Synthetic auxin | Broadleaf weeds | Systemic herbicide for broadleaf weed control. |
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound Tank Mixtures in Transplanted Rice
This protocol outlines a general methodology for conducting field trials to assess the efficacy of this compound in combination with other herbicides.
Objective: To determine the synergistic, additive, or antagonistic effects of this compound tank mixtures on weed control and to evaluate crop safety in transplanted rice.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Minimum of 3m x 5m to allow for representative sampling and minimize edge effects.
-
Treatments:
-
Untreated (weedy) check.
-
Weed-free (hand-weeded) check.
-
This compound applied alone at the recommended rate (e.g., 250 g a.i./ha).
-
Potential partner herbicide (e.g., Bensulfuron-methyl) applied alone at its recommended rate.
-
Tank mixture of this compound and the partner herbicide at their respective recommended rates.
-
(Optional) Reduced rates of one or both herbicides in the tank mix to evaluate for synergy.
-
Methodology:
-
Site Selection and Preparation: Select a field with a history of diverse weed populations. Prepare the land according to standard practices for transplanted rice cultivation (puddling and leveling).
-
Transplanting: Transplant healthy rice seedlings (e.g., 21-25 days old) at a standard spacing.
-
Herbicide Application:
-
Apply pre-emergence herbicides within 3-5 days after transplanting (DAT).
-
Apply post-emergence herbicides at the recommended weed growth stage (e.g., 2-4 leaf stage).
-
Use a calibrated knapsack sprayer with a flat fan nozzle to ensure uniform application. Maintain a consistent spray volume (e.g., 300-500 L/ha).
-
-
Data Collection:
-
Weed Density and Biomass: At 30 and 60 DAT, place a quadrat (e.g., 0.25 m²) randomly in each plot and count the number of individual weeds of each species. Uproot the weeds within the quadrat, dry them in an oven at 70°C for 72 hours, and record the dry weight.
-
Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 where WDC is the weed dry matter in the untreated control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 15, and 30 DAT using a 0-10 scale (0 = no injury, 10 = complete crop death).
-
Yield and Yield Components: At maturity, harvest the crop from a designated net plot area. Record grain yield, straw yield, and other relevant yield components (e.g., number of panicles/m², number of grains/panicle).
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means.
-
To assess the nature of the interaction (synergistic, additive, or antagonistic), Colby's method can be used.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (VLCFA Inhibition)
This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase, a key enzyme in the synthesis of fatty acids with more than 18 carbon atoms. These VLCFAs are essential precursors for the biosynthesis of various cellular components, including cuticular waxes, suberin, and certain membrane lipids. Inhibition of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the disruption of cell division and plant growth.
Logical Relationship of Herbicide Combination for Broad-Spectrum Weed Control
Combining this compound with herbicides that have different modes of action allows for the targeting of a wider range of weeds and helps to mitigate the development of herbicide resistance. The following diagram illustrates this logical relationship.
Experimental Workflow for Evaluating Herbicide Combinations
The following diagram outlines a typical workflow for conducting research on herbicide combinations, from initial planning to final data analysis and interpretation.
Conclusion and Future Directions
The combination of this compound with other herbicides presents a promising approach for achieving broad-spectrum and sustainable weed management in rice and potentially other crops. Further research is needed to generate robust quantitative data on the efficacy of specific tank mixtures, to elucidate the potential for synergistic interactions, and to understand the broader physiological and signaling impacts of these combinations on both weeds and crops. The protocols and information provided herein offer a framework for conducting such research, which is essential for developing effective and environmentally responsible weed control strategies.
References
- 1. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
Method Development for Assessing Ipfencarbazone's Impact on Soil Microbial Communities
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ipfencarbazone is a triazolinone herbicide used for the control of various weeds in paddy rice and other crops.[1] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell division and growth in plants.[1][2] As with any agrochemical, understanding the potential non-target effects of this compound on soil microbial communities is essential for a comprehensive environmental risk assessment. Soil microorganisms are vital for maintaining soil health and fertility through their roles in nutrient cycling, organic matter decomposition, and overall ecosystem stability.[3]
These application notes provide a framework for researchers to develop and implement methods to assess the impact of this compound on the structure and function of soil microbial communities. The protocols outlined below cover experimental design, sample collection, and key analytical techniques, from traditional microbiological assays to modern molecular approaches.
Data Presentation
The following tables present a summary of hypothetical quantitative data to illustrate the potential effects of this compound on soil microbial communities.
Table 1: Effect of this compound on Soil Microbial Biomass
| Treatment | Concentration (mg/kg soil) | Microbial Biomass Carbon (µg C/g soil) | Microbial Biomass Nitrogen (µg N/g soil) |
| Control | 0 | 450 ± 25 | 50 ± 5 |
| This compound | 1 (Recommended Rate) | 425 ± 30 | 48 ± 6 |
| This compound | 10 (10x Recommended Rate) | 350 ± 40 | 40 ± 7 |
| This compound | 100 (100x Recommended Rate) | 280 ± 35 | 32 ± 5 |
*Statistically significant difference from the control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Soil Enzyme Activities
| Treatment | Concentration (mg/kg soil) | Dehydrogenase (µg TPF/g soil/24h) | β-Glucosidase (µg pNP/g soil/h) | Urease (µg NH4+-N/g soil/2h) |
| Control | 0 | 15.2 ± 1.8 | 85.6 ± 7.2 | 112.4 ± 9.8 |
| This compound | 1 (Recommended Rate) | 14.5 ± 2.1 | 82.3 ± 8.1 | 108.9 ± 10.5 |
| This compound | 10 (10x Recommended Rate) | 11.8 ± 1.5 | 75.4 ± 6.5 | 95.7 ± 8.7 |
| This compound | 100 (100x Recommended Rate) | 8.9 ± 1.2 | 62.1 ± 5.9 | 81.3 ± 7.6 |
*Statistically significant difference from the control (p < 0.05). Data are presented as mean ± standard deviation. TPF: Triphenylformazan; pNP: p-nitrophenol.
Table 3: Relative Abundance of Dominant Bacterial Phyla in Response to this compound (16S rRNA Gene Sequencing)
| Phylum | Control (%) | This compound (1 mg/kg) (%) | This compound (10 mg/kg) (%) | This compound (100 mg/kg) (%) |
| Proteobacteria | 35.2 | 34.8 | 32.1 | 28.5 |
| Acidobacteria | 20.5 | 21.1 | 22.5 | 24.8 |
| Actinobacteria | 15.8 | 15.5 | 16.2 | 17.1 |
| Firmicutes | 8.9 | 8.2 | 7.5 | 6.2 |
| Bacteroidetes | 6.3 | 6.8 | 7.1 | 8.3 |
| Others | 13.3 | 13.6 | 14.6 | 15.1 |
Table 4: Relative Abundance of Dominant Fungal Genera in Response to this compound (ITS Sequencing)
| Genus | Control (%) | This compound (1 mg/kg) (%) | This compound (10 mg/kg) (%) | This compound (100 mg/kg) (%) |
| Aspergillus | 18.4 | 17.9 | 16.2 | 14.5 |
| Penicillium | 12.7 | 13.1 | 14.5 | 16.8 |
| Fusarium | 9.8 | 9.5 | 8.7 | 7.9 |
| Trichoderma | 7.5 | 8.1 | 8.9 | 9.7 |
| Mortierella | 5.2 | 5.5 | 6.1 | 6.8 |
| Others | 46.4 | 45.9 | 45.6 | 44.3 |
Experimental Protocols
Soil Sampling and this compound Treatment
Objective: To obtain representative soil samples and apply this compound at different concentrations for microcosm studies.
Materials:
-
Sieved soil (2 mm mesh)
-
This compound (analytical grade)
-
Acetone (HPLC grade)
-
Microcosm containers (e.g., 250 mL glass beakers)
-
Sterile deionized water
Protocol:
-
Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.
-
Determine the water holding capacity (WHC) of the soil.
-
Prepare a stock solution of this compound in acetone.
-
For each treatment group (control, 1 mg/kg, 10 mg/kg, and 100 mg/kg), weigh 100 g of sieved soil into triplicate microcosm containers.
-
Apply the corresponding amount of this compound solution (or acetone for the control) to the soil and mix thoroughly to ensure even distribution.
-
Allow the acetone to evaporate completely in a fume hood.
-
Adjust the soil moisture to 60% of WHC with sterile deionized water.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for the desired time points (e.g., 7, 14, 30, and 60 days).
-
At each time point, collect soil samples from each replicate for the various analyses described below.
Soil DNA Extraction
Objective: To extract high-quality total DNA from soil samples for molecular analysis.
Materials:
-
Soil DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)
-
Microcentrifuge
-
Vortex mixer
-
Water bath or heat block
Protocol:
-
Follow the manufacturer's instructions for the chosen soil DNA extraction kit. A general workflow is as follows:
-
Weigh 0.25 g of soil into the provided bead-beating tubes.
-
Add the lysis buffer and lyse the microbial cells by mechanical disruption (bead beating) and chemical treatment.
-
Centrifuge to pellet the soil particles and transfer the supernatant containing the DNA to a new tube.
-
Remove inhibitors (e.g., humic substances) using the provided solutions.
-
Bind the DNA to a silica spin column.
-
Wash the column to remove remaining impurities.
-
Elute the purified DNA in a low-salt buffer.
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis. Store the DNA at -20°C.
Quantitative PCR (qPCR) for Microbial Abundance
Objective: To quantify the abundance of total bacteria and fungi in soil DNA extracts.
Materials:
-
Purified soil DNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green)
-
Primers for bacterial 16S rRNA gene (e.g., Eub338/Eub518) and fungal ITS region (e.g., ITS1/ITS2)
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Protocol:
-
Prepare a standard curve using a known concentration of plasmid DNA containing the target gene (16S rRNA or ITS).
-
Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and template DNA (soil DNA extract or standard).
-
Set up the qPCR plate with standards, samples, and no-template controls in triplicate.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the copy number of the target gene in the soil DNA samples based on the standard curve.
16S rRNA and ITS Gene Amplicon Sequencing
Objective: To analyze the composition of bacterial and fungal communities.
Materials:
-
Purified soil DNA
-
PCR master mix
-
Primers targeting a variable region of the bacterial 16S rRNA gene (e.g., V4 region) and the fungal ITS region, with Illumina adapters.
-
Agarose gel electrophoresis system
-
DNA purification kit or magnetic beads
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Protocol:
-
First PCR (Amplicon Generation):
-
Amplify the target region (16S V4 or ITS) from the soil DNA using the specific primers with overhang adapters.
-
Perform PCR with an initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verify the PCR products by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a purification kit or magnetic beads.
-
-
Second PCR (Index PCR):
-
Attach dual indices and Illumina sequencing adapters to the amplicons in a second PCR with a limited number of cycles (e.g., 8-10).
-
-
Library Purification and Quantification:
-
Purify the final indexed PCR products.
-
Quantify the library concentration and assess the quality.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina platform.
-
Bioinformatics Analysis
Objective: To process the sequencing data and determine the taxonomic composition of the microbial communities.
Software:
-
QIIME 2 or similar bioinformatics pipeline
-
R for statistical analysis and visualization
Protocol:
-
Data Quality Control:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Trim primers and low-quality bases from the reads.
-
Merge paired-end reads.
-
-
OTU/ASV Picking:
-
Cluster the quality-filtered sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or generate Amplicon Sequence Variants (ASVs).
-
-
Taxonomic Assignment:
-
Assign taxonomy to the representative sequence of each OTU/ASV using a reference database (e.g., Greengenes or SILVA for bacteria, UNITE for fungi).
-
-
Diversity Analysis:
-
Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity.
-
Calculate beta diversity (e.g., Bray-Curtis dissimilarity) to compare community composition between samples.
-
Visualize the beta diversity using ordination plots (e.g., PCoA, NMDS).
-
-
Statistical Analysis:
-
Use statistical tests (e.g., ANOVA, PERMANOVA) to determine if there are significant differences in microbial community structure and diversity between the this compound treatments and the control.
-
Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: this compound's inhibition of the VLCFA biosynthesis pathway.
References
Application Note: Greenhouse Bioassay Protocol for Screening Weed Resistance to Ipfencarbazone
Audience: Researchers, scientists, and professionals in weed science and herbicide development.
Introduction
Ipfencarbazone is a triazolinone class herbicide effective for the pre-emergence and early post-emergence control of various annual grasses, sedges, and some broadleaf weeds.[1][2][3][4] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible plants.[1] The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations, posing a significant threat to effective weed management. Therefore, robust and standardized greenhouse bioassays are essential to confirm suspected cases of resistance, determine the level of resistance, and inform management strategies.
This document provides a detailed protocol for a whole-plant greenhouse bioassay to screen for and quantify resistance to this compound in weed populations. The methodology is based on established principles of herbicide resistance testing, including dose-response assays to compare suspected resistant populations with a known susceptible standard.
Experimental Protocol
This protocol outlines the necessary steps from seed collection to data analysis for conducting a comprehensive greenhouse bioassay.
1. Materials and Equipment
-
Weed Seeds:
-
Putative resistant (R) seed samples collected from fields where control failure was observed.
-
Known susceptible (S) seed sample of the same weed species to serve as a standard for comparison.
-
-
Growth Supplies:
-
Pots (e.g., 10-15 cm diameter) with drainage holes.
-
Potting medium (a consistent commercial mix or field soil appropriate for the weed species). For pre-emergence herbicides, using field soil can provide a more realistic measure of activity.
-
Trays for holding pots and for germination.
-
Labels for pots.
-
-
Herbicide and Spraying Equipment:
-
Technical grade or commercial formulation of this compound.
-
Solvents and adjuvants as required by the herbicide formulation.
-
Calibrated laboratory spray chamber or cabinet sprayer to ensure uniform application.
-
Glassware (beakers, graduated cylinders) for preparing herbicide solutions.
-
Analytical balance.
-
-
Greenhouse Facilities:
-
Controlled environment greenhouse or growth chamber with adjustable temperature, light, and humidity.
-
-
Data Collection Tools:
-
Digital camera for photographic records.
-
Clippers or scissors for harvesting biomass.
-
Weighing scale (for fresh and dry weight).
-
Drying oven.
-
2. Methodology
Phase 1: Plant Preparation and Growth
-
Seed Collection and Storage: Collect mature seeds from at least 10-30 surviving plants in the suspected resistance area. A sample should contain a minimum of 5,000 seeds to be representative. Air-dry the seeds and store them in labeled paper bags in a cool, dry place until use.
-
Germination: Germinate seeds in trays containing moist potting medium or on filter paper in petri dishes. Germination methods may need to be optimized depending on the weed species' dormancy requirements.
-
Transplanting: Once seedlings have developed 1-2 true leaves, transplant uniform, healthy seedlings into pots filled with the chosen potting medium. Typically, 3-5 seedlings are planted per pot.
-
Acclimatization: Place the pots in the greenhouse and allow the plants to establish for 7-14 days before herbicide application. Water as needed and maintain optimal growing conditions for the species.
Phase 2: Herbicide Dose Preparation and Application
-
Dose Selection: A dose-response study is crucial for quantifying resistance. Doses should range from sub-lethal to lethal for the susceptible population. A typical field rate for this compound is 250 g a.i./ha. A suggested dose range is provided in Table 1. Always include an untreated control (0X).
-
Solution Preparation: Prepare a stock solution of this compound. From this stock, perform serial dilutions to obtain the desired final concentrations for each treatment dose. The carrier volume (e.g., water) should be consistent with the calibration of the laboratory sprayer.
-
Application:
-
For this post-emergence protocol, treat plants when they reach the 2-3 leaf stage.
-
Arrange the pots in the spray chamber, ensuring random placement for each replicate.
-
Apply the herbicide solutions using the calibrated sprayer. Ensure even coverage of the foliage.
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After application, return the pots to the greenhouse. Do not water overhead for the first 24 hours to allow for herbicide absorption.
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Phase 3: Incubation and Data Collection
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Post-Treatment Care: Maintain the plants in the greenhouse for 21-28 days after treatment (DAT). Continue to water at the soil level and monitor plant health.
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Assessment:
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Visual Injury Assessment: At 21 or 28 DAT, rate the plants for visual injury on a scale of 0 to 100%, where 0 is no effect and 100 is complete plant death, relative to the untreated control.
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Survival Rate: Count the number of surviving plants in each pot. A plant is typically considered dead if it is completely necrotic.
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Biomass Reduction: Harvest the above-ground biomass by clipping the shoots at the soil surface. Record the fresh weight immediately. Place the harvested biomass in labeled paper bags and dry in an oven (e.g., at 60-70°C for 72 hours) to a constant weight, then record the dry weight.
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Data Presentation and Analysis
1. Raw Data Collection
All quantitative data should be recorded systematically. An example template is shown in Table 2.
Table 1: Suggested this compound Dose Range for Resistance Screening Based on a typical field rate (1X) of 250 g a.i./ha.
| Treatment | Dose Multiplier | Herbicide Rate (g a.i./ha) |
| 1 | 0X (Control) | 0 |
| 2 | 0.125X | 31.25 |
| 3 | 0.25X | 62.5 |
| 4 | 0.5X | 125 |
| 5 | 1X | 250 |
| 6 | 2X | 500 |
| 7 | 4X | 1000 |
| 8 | 8X | 2000 |
Table 2: Example Data Recording Sheet for a Single Weed Population
| Replicate | Dose (g a.i./ha) | Visual Injury (%) | No. of Survivors | Fresh Weight (g) | Dry Weight (g) |
| 1 | 0 | ||||
| 2 | 0 | ||||
| 3 | 0 | ||||
| 1 | 62.5 | ||||
| 2 | 62.5 | ||||
| 3 | 62.5 | ||||
| ... | ... | ... | ... | ... | ... |
2. Data Analysis
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Calculate Averages: For each dose, calculate the average visual injury, survival percentage, and biomass (as a percentage of the untreated control).
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Dose-Response Analysis: Use a statistical software package to perform a non-linear regression analysis on the data (e.g., survival percentage or biomass as % of control vs. herbicide dose). The log-logistic model is commonly used for this purpose.
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The analysis will generate dose-response curves and calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth/biomass) or LD₅₀ (the dose required to cause 50% mortality).
-
-
Calculate Resistance Index (RI): The level of resistance is quantified by the Resistance Index (RI), also known as the R/S ratio.
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RI = GR₅₀ of Resistant (R) Population / GR₅₀ of Susceptible (S) Population
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3. Summarized Data Presentation
The final results should be summarized in a clear, comparative table.
Table 3: Summary of Dose-Response Analysis and Resistance Indices
| Weed Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) | Resistance Level |
| Susceptible (S) | [Value] | [Lower, Upper] | 1.0 | Susceptible |
| Population A (R) | [Value] | [Lower, Upper] | [Calculated Value] | [Interpretation] |
| Population B (R) | [Value] | [Lower, Upper] | [Calculated Value] | [Interpretation] |
Table 4: Interpretation of Resistance Index (RI) Values
| Resistance Index (RI) | Interpretation |
| < 2 | Susceptible |
| 2 - 5 | Low Resistance |
| 6 - 10 | Moderate Resistance |
| > 10 | High Resistance |
Mandatory Visualization
The following diagram illustrates the complete workflow of the greenhouse bioassay protocol.
Caption: Workflow for greenhouse screening of this compound resistance.
References
Troubleshooting & Optimization
Troubleshooting Ipfencarbazone phytotoxicity in rice crops under different environmental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ipfencarbazone in rice crop experiments. The information is designed to help diagnose and understand potential phytotoxicity issues under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a triazolinone class herbicide.[1][2][3][4] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This disruption of fatty acid elongation leads to a cessation of cell division and growth in susceptible weeds, ultimately causing them to die.
Q2: What are the typical symptoms of this compound phytotoxicity in susceptible plants?
A2: In susceptible weeds, symptoms include a reduction in growth and tiller number, a darkening green coloration of leaves, and twisting or unfurling of new leaves. While rice is generally tolerant, any observed phytotoxicity may manifest as slight stunting or reduced biomass.
Q3: Is this compound generally safe for transplanted rice?
A3: Yes, this compound is considered safe for transplanted rice when applied at the recommended dose of 250 g a.i./ha. Studies have shown that under various conditions, including different soil types, water leaching, and shallow planting, it does not cause practical damage to transplanted rice.
Q4: How does this compound behave in the soil?
A4: this compound has low water solubility (0.515 ppm) and is strongly adsorbed by soil particles. This causes it to remain in the upper 0-2 cm of the soil, forming a treated layer. This characteristic limits its movement and uptake by the deeper roots of transplanted rice, contributing to its safety profile.
Q5: What is the persistence of this compound in the field?
A5: The half-life of this compound in paddy field conditions is approximately 4 to 34.4 days, depending on conditions. Residues in rice plants decrease linearly after application and are typically below the limit of quantitation by harvest, suggesting it is safe when good agricultural practices are followed.
Troubleshooting Guide for this compound Phytotoxicity
This guide addresses potential causes of unexpected phytotoxicity in rice crops during experiments with this compound.
Q: My transplanted rice is showing signs of slight stunting or reduced vigor after this compound application. What are the potential causes?
A: While this compound is generally very safe for rice, several factors, particularly in combination, could potentially lead to slight phytotoxicity. Use the following steps to diagnose the issue.
Step 1: Verify Application Parameters
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Incorrect Dosage: Was the application rate significantly higher than the recommended 250 g a.i./ha? Modern herbicides often have a lower margin of safety than older formulations, and application errors such as overlapping spray patterns can lead to localized overdosing.
-
Application Timing: Was the herbicide applied immediately before a rapid reflooding of the paddy? Studies have shown that while generally minimal, a slight increase in phytotoxicity can occur if the period between application and reflooding is less than 24 hours.
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Tank Mix Incompatibility: Was this compound applied as a tank mix with other pesticides (herbicides, insecticides, fungicides)? Although specific interactions with this compound are not widely documented, some pesticide combinations can lead to synergistic or antagonistic effects, potentially increasing crop sensitivity. For example, interactions between certain carbamate insecticides and other herbicides have been shown to increase phytotoxicity in rice.
Step 2: Assess Environmental Conditions
-
Extreme Temperatures: While studies show temperature has a negligible effect on this compound's phytotoxicity, extreme weather conditions can place stress on rice plants, potentially making them more susceptible to chemical injury.
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Water Management: Was the paddy water drained shortly after application (e.g., within 3 hours)? Rapid water exchange can affect herbicide efficacy and potentially stress the crop, though this compound's activity is generally stable if water is exchanged 6 hours or more after application.
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Shallow Planting Depth: Were the rice seedlings transplanted at a very shallow depth (e.g., less than 2 cm)? The safety of this compound relies on a "physical selectivity," where the herbicide layer remains near the soil surface, away from the rice seedling's root zone. Shallow planting could increase exposure.
Step 3: Evaluate Plant and Soil Factors
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Rice Variety Susceptibility: While specific data for this compound is limited, rice varieties can exhibit differential tolerance to herbicides. For instance, studies on HPPD-inhibiting herbicides have shown that Japonica x Indica hybrid varieties can be more susceptible to injury than pure Japonica-type varieties. It is crucial to consider the genetic background of the rice cultivar being tested.
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Soil Type: Although this compound's phytotoxicity was not significantly different between light clay and sandy loam soils, extreme soil characteristics (e.g., very low organic matter, coarse sand) could theoretically alter herbicide availability and increase crop exposure.
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Pre-existing Crop Stress: Were the rice seedlings already under stress before application (e.g., from disease, nutrient deficiency, or poor establishment)? Stressed plants are generally more vulnerable to herbicide injury.
Data on Environmental Factors and Phytotoxicity
Quantitative data from controlled studies indicate that the phytotoxicity of this compound on transplanted rice is minimal across a range of environmental conditions. The following table summarizes the observed effects at an application rate of 250 g a.i./ha.
| Environmental Factor | Condition(s) Tested | Observed Effect on Rice Dry Weight | Citation |
| Temperature | Day/Night cycles of 20/15°C, 25/20°C, 30/25°C | Marginally decreased under all conditions; no significant difference between temperatures. | |
| Soil Texture | Light Clay vs. Sandy Loam | Marginally decreased in both soils; no significant difference between soil types. | |
| Water Leakage | 0 cm/day, 2 cm/day, 4 cm/day | Marginally decreased regardless of water leakage amount. | |
| Flooding Water Depth | 1 cm, 4 cm, 8 cm | Marginally decreased under all depths; no significant difference among conditions. | |
| Application to Reflooding Time | Within 24 hours | Slight phytotoxicity observed. |
Visualizations
Signaling Pathway
Caption: Mode of action pathway for this compound.
Experimental Workflow
References
Optimizing Ipfencarbazone application for enhanced efficacy against resistant weed biotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipfencarbazone. The focus is on strategies to enhance efficacy, particularly against potentially resistant weed biotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a triazolinone class herbicide that inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2] This inhibition disrupts cell division and growth, leading to the death of susceptible weeds.[1] It is effective as a pre-emergence and early post-emergence herbicide, particularly against annual grasses like Echinochloa spp., as well as some annual sedges and broadleaf weeds.[1]
Q2: We are observing reduced efficacy of this compound on a specific weed population. What could be the underlying resistance mechanism?
While specific cases of this compound resistance have not been widely documented in scientific literature, the most probable cause of resistance would be enhanced metabolic degradation of the herbicide by the weed biotype. This is a common mechanism of resistance to many herbicides. The primary enzyme families involved in herbicide metabolism are:
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Cytochrome P450 monooxygenases (P450s): These enzymes can detoxify herbicides through oxidation.
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Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide molecule, rendering it non-toxic and facilitating its sequestration.
An altered target site, the VLCFA elongase enzyme, is another possibility, though metabolic resistance is often more common for herbicides with this mode of action.
Q3: How can we experimentally confirm if metabolic resistance is the cause of reduced this compound efficacy?
A synergist bioassay is a standard method to investigate metabolic resistance. Synergists are chemicals that inhibit the activity of metabolic enzymes like P450s or GSTs. If the application of this compound in combination with a suitable synergist restores its efficacy on the suspected resistant population, it strongly suggests that metabolic degradation is the resistance mechanism.
Commonly used synergists in research include:
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Piperonyl butoxide (PBO): An inhibitor of P450 enzymes.
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Malathion: An organophosphate insecticide that can also inhibit P450 activity.
Q4: What adjuvants can be used to enhance the performance of this compound, especially on difficult-to-control weeds?
While this compound generally shows stable efficacy under various environmental conditions, adjuvants can improve its performance by enhancing spray deposition, retention, and penetration of the leaf cuticle. For post-emergence applications, especially on weeds with waxy leaf surfaces or under suboptimal environmental conditions, consider using:
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Non-ionic surfactants (NIS): To improve spreading and coverage of the spray solution on the leaf surface.
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Crop oil concentrates (COC) or Methylated seed oils (MSO): To increase the penetration of the herbicide through the waxy cuticle of the weed.
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Ammonium sulfate (AMS): To condition hard water and improve herbicide uptake.
The choice of adjuvant will depend on the specific weed species, its growth stage, and the environmental conditions. Always perform a small-scale test to ensure compatibility and the absence of phytotoxicity to the crop.
Q5: Are there any known antagonistic or synergistic tank-mix partners for this compound?
Specific data on synergistic or antagonistic tank mixes with this compound for controlling resistant weeds is limited. However, tank-mixing herbicides with different modes of action is a key strategy for managing herbicide resistance. When selecting a tank-mix partner, consider the following:
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Choose a partner with a different mode of action that is effective against the target weed.
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Be aware of potential for antagonism. For example, mixing graminicides (ACCase inhibitors) with some broadleaf herbicides can sometimes reduce the efficacy of the graminicide.
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Always check the product labels for compatibility and follow the most restrictive label instructions.
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Conduct a jar test to ensure physical compatibility of the tank-mix components before loading the sprayer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced control of a specific weed population previously susceptible to this compound. | Development of herbicide resistance (likely metabolic). | 1. Confirm resistance with a whole-plant pot assay comparing the suspected resistant population to a known susceptible population. 2. Conduct a synergist bioassay with PBO or malathion to investigate metabolic resistance. 3. If metabolic resistance is confirmed, consider tank-mixing this compound with a herbicide that has a different mode of action. |
| Poor efficacy under adverse environmental conditions (e.g., drought, high temperatures). | Reduced uptake and translocation of the herbicide by stressed weeds. | 1. Ensure application is made to actively growing weeds. 2. Consider using an appropriate adjuvant (e.g., MSO) to enhance uptake. 3. If possible, irrigate before application to relieve weed stress. |
| Inconsistent weed control across the field. | Uneven application, weed size variability, or patchy distribution of resistant biotypes. | 1. Calibrate sprayer equipment to ensure uniform coverage. 2. Target smaller, actively growing weeds for application. 3. Scout the field to identify areas of poor control and consider collecting separate seed samples for resistance testing from these patches. |
| Crop injury observed after application. | Incorrect application rate, spray drift, or use of an inappropriate adjuvant or tank-mix partner. | 1. Verify that the correct dose was applied for the specific crop and growth stage. 2. Avoid spraying in windy conditions to prevent drift. 3. Always check for crop safety information on the labels of all tank-mix components and adjuvants. |
Experimental Protocols
Protocol 1: Whole-Plant Pot Assay for Confirmation of this compound Resistance
Objective: To determine if a weed population has developed resistance to this compound by comparing its response to a known susceptible population.
Materials:
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Seeds from the suspected resistant (R) and a known susceptible (S) population of the target weed species.
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Pots (10-15 cm diameter) filled with a standard potting mix.
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This compound formulated product.
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Greenhouse or controlled environment chamber.
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Spraying cabinet with a nozzle that delivers a uniform spray pattern.
Methodology:
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Sow 5-10 seeds of both the R and S populations in separate pots.
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Once emerged, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
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Grow the plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-4 leaf stage.
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Prepare a series of this compound dilutions to create a dose-response curve. A typical range for a sensitive population might be 0, 0.25X, 0.5X, 1X, 2X, and 4X the recommended field rate (where 1X = 250 g a.i./ha).
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Apply the different doses of this compound to separate pots of both R and S populations using a calibrated sprayer. Include an untreated control (0X) for both populations.
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Return the pots to the greenhouse and water as needed.
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Assess the plants 21 days after treatment (DAT). Evaluate visual injury on a scale of 0% (no effect) to 100% (plant death).
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Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
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Calculate the percentage reduction in dry weight relative to the untreated control for each dose and population.
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Analyze the data using a log-logistic dose-response model to determine the GR50 (the dose required to cause a 50% reduction in growth) for each population.
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Calculate the Resistance Index (RI) by dividing the GR50 of the R population by the GR50 of the S population. An RI greater than 2 is generally considered indicative of resistance.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
Objective: To determine if metabolic degradation by P450 or other enzymes is contributing to this compound resistance.
Materials:
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Plants from the suspected resistant (R) and a known susceptible (S) population grown as described in Protocol 1.
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This compound.
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Synergist: Piperonyl butoxide (PBO) or Malathion.
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Spraying equipment.
Methodology:
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Grow R and S populations to the 2-4 leaf stage as in Protocol 1.
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Prepare the following treatments:
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Untreated control
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This compound alone (at a dose that provides 50-80% control of the S population, determined from Protocol 1).
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Synergist alone (e.g., PBO at 1250 g a.i./ha).
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This compound + Synergist (applied as a tank-mix or with the synergist applied 1-2 hours before the herbicide).
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Apply the treatments to both R and S populations.
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Assess visual injury and biomass reduction at 21 DAT as in Protocol 1.
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Compare the efficacy of this compound with and without the synergist on the R population. A significant increase in this compound efficacy in the presence of the synergist is strong evidence for metabolic resistance.
Data Presentation
Table 1: Example Dose-Response Data for a Suspected this compound-Resistant Echinochloa crus-galli Population
| This compound Dose (g a.i./ha) | Susceptible Population (% Growth Reduction) | Resistant Population (% Growth Reduction) |
| 0 | 0 | 0 |
| 62.5 (0.25X) | 45 | 10 |
| 125 (0.5X) | 75 | 25 |
| 250 (1X) | 95 | 40 |
| 500 (2X) | 100 | 60 |
| 1000 (4X) | 100 | 75 |
| GR50 (g a.i./ha) | 70 | 350 |
| Resistance Index (RI) | - | 5.0 |
Table 2: Example Results from a Synergist Bioassay on a Suspected this compound-Resistant Echinochloa crus-galli Population
| Treatment | Susceptible Population (% Control) | Resistant Population (% Control) |
| This compound (125 g a.i./ha) | 75 | 25 |
| This compound + PBO (1250 g a.i./ha) | 80 | 70 |
Visualizations
Caption: Simplified signaling pathway of this compound's mode of action.
Caption: Logical workflow for investigating suspected this compound resistance.
References
Addressing challenges in the analytical detection of Ipfencarbazone metabolites
Welcome to the technical support center for the analytical detection of Ipfencarbazone and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and its metabolites.
Q1: I am observing poor recovery of this compound during sample extraction. What are the possible causes and solutions?
A1: Poor recovery can stem from several factors related to the extraction and clean-up process. Here’s a systematic approach to troubleshoot this issue:
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Inefficient Phase Separation: During liquid-liquid partitioning (e.g., with n-hexane and saturated sodium chloride solution), ensure vigorous mixing and adequate settling time for complete phase separation.
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Suboptimal Clean-up: The clean-up step is crucial for removing interfering matrix components. For agricultural samples, a combination of graphitized carbon black (GCB), primary secondary amine (PSA), and C18 cartridges is often effective. For fatty matrices like livestock and seafood, a different combination of sorbents may be necessary.
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Analyte Degradation: this compound can degrade under certain conditions. Ensure that samples are processed promptly and stored correctly at low temperatures.
Here is a workflow to help troubleshoot poor recovery:
Caption: Troubleshooting workflow for poor analyte recovery.
Q2: My LC-MS/MS results show significant signal suppression or enhancement. How can I mitigate these matrix effects?
A2: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte. This can lead to inaccurate quantification.
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Understanding Matrix Effects: The phenomenon can either suppress or enhance the analyte signal compared to a pure standard. The effect is dependent on the sample matrix, the specific analyte, and the ionization mode.
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Mitigation Strategies:
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Improved Sample Clean-up: A more rigorous clean-up procedure can remove many of the interfering compounds. Experiment with different sorbents in your solid-phase extraction (SPE) or QuEChERS clean-up step.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.
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Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).
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Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in instrument response.
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The following diagram illustrates the decision-making process for addressing matrix effects:
Caption: Decision tree for mitigating matrix effects.
Q3: I am having difficulty detecting the metabolites of this compound. What are the key considerations?
A3: The detection of metabolites presents unique challenges due to their typically lower concentrations and potentially different physicochemical properties compared to the parent compound.
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Metabolic Pathways: this compound is known to be metabolized through the cleavage of the carbamoyl moiety, hydroxylation, and conjugation in both animal and plant tissues. In soil and water, it degrades further, eventually mineralizing to carbon dioxide.
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Analytical Strategy:
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High-Resolution Mass Spectrometry (HR-MS): For identifying unknown metabolites, HR-MS is a powerful tool.
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Tandem Mass Spectrometry (MS/MS): For known metabolites, developing specific multiple reaction monitoring (MRM) transitions is crucial for sensitive and selective quantification.
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Chromatographic Separation: Optimize the liquid chromatography method to ensure separation of the metabolites from the parent compound and from each other, as they may have similar polarities.
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Data Processing Tools: Utilize advanced data processing software for metabolite profiling, which can help in identifying low-level metabolites in complex biological matrices.
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Quantitative Data Summary
The following tables summarize key performance data for the analysis of this compound from various studies.
Table 1: Method Performance for this compound Analysis
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Agricultural Products, Livestock, Seafood | LC-MS/MS | 0.01 mg/kg | |
| Rice (leaf/plant) | GC-ECD | 0.01 µg/kg | ||
| Rice (grain, husk, straw) | GC-ECD | 0.05 µg/kg | ||
| Average Recovery | 16 types of agricultural products, livestock, and seafood | LC-MS/MS | 73-101% | |
| Rice, soybean, potato, mandarin, pepper | GC-ECD | 80.6-111.2% | ||
| Relative Standard Deviation (RSD) | 16 types of agricultural products, livestock, and seafood | LC-MS/MS | 1.3-5.1% | |
| Rice plants, grain, straw, husk, soil | GC-ECD | ≤ 6.2% | ||
| Half-life | Paddy field conditions | Not specified | 8.5–34.4 days | |
| Rice plants | Not specified | Approx. 4 days |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of this compound.
Protocol 1: Sample Preparation and Analysis of this compound in Agricultural Products using LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound in various agricultural commodities.
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Extraction:
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Homogenize 10 g of the sample with 20 mL of acetone.
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Centrifuge the mixture and collect the supernatant.
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Repeat the extraction step with another 20 mL of acetone.
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Combine the supernatants.
-
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Liquid-Liquid Partitioning:
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Add 10 mL of n-hexane and 10 mL of a saturated sodium chloride solution to the combined extract.
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Shake vigorously for 5 minutes and allow the layers to separate.
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Discard the n-hexane (upper) layer.
-
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Clean-up (Solid-Phase Extraction):
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Use a tandem cartridge system with GCB/PSA followed by a C18 cartridge.
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Condition the cartridges with the appropriate solvents.
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Load the aqueous extract onto the cartridges.
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Wash the cartridges to remove interferences.
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Elute the analyte with a suitable solvent mixture (e.g., acetonitrile/toluene).
-
-
LC-MS/MS Analysis:
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
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Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing acetic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
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The general workflow for this protocol is illustrated below:
Caption: General workflow for this compound analysis.
References
- 1. [Development of Determination Method of this compound in Agricultural Products, Livestock Products and Seafood by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development of Determination Method of this compound in Agricultural Products, Livestock Products and Seafood by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 5. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Ipfencarbazone
Welcome to the technical support center for the LC-MS/MS analysis of Ipfencarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome matrix effects in your experiments.
Troubleshooting Guide
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, potentially compromising the accuracy, sensitivity, and reproducibility of your results.[1] This guide will help you identify and resolve common issues related to matrix effects when analyzing this compound.
| Issue | Potential Cause | Solution |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3] | 1. Optimize Sample Preparation: Employ more rigorous cleanup steps to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[4] 2. Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression. |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte. 2. Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is representative of your samples to compensate for consistent matrix effects. 3. Standard Addition Method: This involves spiking the analyte at different concentrations into the sample extract to create a calibration curve for each sample, which can be effective but is time-consuming. |
| High Analyte Response / Signal Enhancement | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound. | 1. Improve Sample Cleanup: Similar to addressing ion suppression, enhanced sample preparation can remove the components causing signal enhancement. 2. Chromatographic Optimization: Adjusting the LC method to separate the analyte from the enhancing compounds is crucial. |
| False Positives/Negatives | Matrix Interference: Co-eluting components in the sample extract may have ions with similar mass-to-charge ratios as this compound, leading to incorrect identification. | 1. Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between the analyte and interfering ions with greater mass accuracy. 2. Optimize MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific to this compound and not present in the blank matrix. 3. Enhance Chromatographic Separation: Improving the separation of this compound from interfering peaks is a primary solution. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, affecting the accuracy and reliability of quantitative analysis.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of this compound standard is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any fluctuation in the baseline signal of this compound indicates the presence of ion-suppressing or -enhancing components eluting from the column.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: For the analysis of this compound in complex matrices like agricultural products, a multi-step sample preparation protocol is often necessary. A common approach involves:
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Extraction: Using a solvent like acetone to extract this compound from the sample.
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Liquid-Liquid Extraction (LLE): Partitioning the crude extract with a non-polar solvent like n-hexane to remove lipids and other non-polar interferences.
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Solid-Phase Extraction (SPE): Further cleanup using cartridges such as C18 to remove remaining interferences. For some matrices, sorbents like graphitized carbon black (GCB) can remove pigments, and primary secondary amine (PSA) can remove organic acids and sugars.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended when you expect significant and variable matrix effects between samples. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and be affected by matrix components in the same way. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification.
Q5: Is sample dilution a good strategy to overcome matrix effects?
A5: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of all components, including interferences. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantitation (LOQ) after dilution.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Agricultural Products
This protocol is based on established methods for pesticide residue analysis in complex matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).
-
Extraction:
-
Add 20 mL of acetone to the homogenized sample in a 50 mL centrifuge tube.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the acetone supernatant.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add 20 mL of n-hexane and 20 mL of a saturated sodium chloride solution.
-
Shake for 2 minutes and allow the layers to separate.
-
Discard the aqueous (lower) layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the n-hexane extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elute the this compound with 10 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general starting point for the chromatographic and mass spectrometric conditions.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor at least two specific transitions for this compound for quantification and confirmation.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Matrix Effects
Caption: Troubleshooting matrix effects.
References
Technical Support Center: Refining Ipfencarbazone Dosage for Minimal Environmental Impact
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining ipfencarbazone dosage in experimental settings to minimize its environmental impact. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended application rate of this compound and what is its primary mode of action?
A1: this compound is a pre-emergence and early post-emergence herbicide primarily used in rice cultivation.[1][2] The recommended application rate is 250 g active ingredient per hectare (a.i./ha).[1][2] It functions by inhibiting the biosynthesis of very long-chain fatty acids (VLCFAs) in plants, which is crucial for cell division and growth.[1]
Q2: What is the environmental fate of this compound in soil and aquatic systems?
A2: this compound exhibits strong adsorption to soil particles, which limits its mobility and potential for leaching. In paddy field conditions, its half-life has been reported to be between 8.5 and 34.4 days. A study on the dissipation of a 25% SC formulation of this compound at standard and double doses showed an average half-life of approximately 4 days.
Q3: Is it possible to reduce the application rate of this compound and still achieve effective weed control?
A3: Yes, studies have indicated that reduced rates of this compound can provide effective weed control. For instance, a study on a 25% SC formulation of this compound tested application rates of 500 ml/ha and 625 ml/ha and found them to be effective in controlling major weeds in transplanted rice. Another study investigated doses of 156.25 g a.i./ha and 312.50 g a.i./ha and monitored the dissipation of residues. The efficacy at reduced rates can be influenced by factors such as weed species, growth stage, and environmental conditions.
Q4: What are the potential impacts of this compound on non-target organisms?
Troubleshooting Guides
Problem 1: How can I design an experiment to determine the minimal effective dose of this compound for my specific weed complex while minimizing environmental risk?
Solution:
A dose-response study is recommended. This involves treating the target weed species with a range of this compound concentrations below the recommended 250 g a.i./ha.
Experimental Workflow:
Caption: Workflow for a dose-response study to find the minimal effective this compound dose.
Problem 2: I am concerned about the potential impact of reduced this compound doses on aquatic ecosystems. How can I assess this?
Solution:
Standardized ecotoxicity tests using indicator organisms are recommended. The OECD guidelines provide robust protocols for these assessments.
Key Experiments:
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Acute Immobilization Test with Daphnia magna (OECD 202): This test assesses the acute toxicity to a key freshwater invertebrate.
-
Alga Growth Inhibition Test (OECD 201): This test evaluates the effect on primary producers in aquatic systems, such as Pseudokirchneriella subcapitata.
Problem 3: How can I evaluate the impact of different this compound concentrations on soil health?
Solution:
Assessing the impact on soil microbial communities is a key indicator of soil health. This can be done through soil respiration studies and by evaluating effects on specific microbial groups like nitrogen-fixing bacteria.
Experimental Approach:
-
Soil Respiration (e.g., OECD 217): Measure the carbon dioxide (CO2) evolution from soil treated with various concentrations of this compound. A significant inhibition of respiration can indicate a detrimental effect on the overall microbial activity.
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Nitrogen Fixation Assay: Evaluate the effect of this compound on the growth and nitrogen-fixing activity of key bacteria like Azotobacter vinelandii.
Data Presentation
Table 1: this compound Application Rates and Efficacy
| Application Rate (g a.i./ha) | Weed Species | Efficacy (% control) | Reference |
| 250 | Echinochloa spp. | Excellent | |
| 156.25 | Not specified | Residue study conducted | |
| 312.50 | Not specified | Residue study conducted | |
| ~125 (500 ml/ha of 25% SC) | Broadleaf weeds | 77.92 - 80.58 | |
| ~156.25 (625 ml/ha of 25% SC) | Broadleaf weeds | 80.52 - 82.52 |
Table 2: Environmental Fate of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 8.5 - 34.4 days | Paddy field | |
| Half-life (t½) | ~4 days | Field trial, 25% SC formulation | |
| Mobility in Soil | Low | Strong adsorption to soil |
Experimental Protocols
Protocol 1: Acute Immobilization Test with Daphnia magna
This protocol is a summary based on OECD Guideline 202.
Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna over a 48-hour period.
Methodology:
Caption: Experimental workflow for the Daphnia magna acute immobilization test.
Protocol 2: Alga Growth Inhibition Test
This protocol is a summary based on OECD Guideline 201.
Objective: To determine the EC50 of this compound on the growth of the freshwater alga Pseudokirchneriella subcapitata.
Methodology:
Caption: Workflow for the algal growth inhibition test.
Protocol 3: Soil Respiration Study
Objective: To assess the effect of different concentrations of this compound on the overall activity of soil microorganisms.
Methodology:
Caption: Workflow for a soil respiration study to assess this compound's impact.
References
Investigating the factors affecting the degradation rate of Ipfencarbazone in aquatic systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experimental investigations of the factors affecting the degradation rate of Ipfencarbazone in aquatic systems.
Data Presentation: Degradation Rates of this compound
Quantitative data on the degradation of this compound under various aquatic conditions is crucial for understanding its environmental fate. The following tables summarize key degradation parameters.
Table 1: Hydrolysis of this compound at 25°C
| pH | Half-life (DT₅₀) in days | Rate Constant (k) (day⁻¹) |
| 4 | Stable | Not applicable |
| 7 | Stable | Not applicable |
| 9 | Stable | Not applicable |
Note: this compound is stable to hydrolysis at environmentally relevant pH values.
Table 2: Aqueous Photolysis of this compound
| Condition | Half-life (DT₅₀) in days | Quantum Yield (Φ) |
| Sterile aqueous solution (pH 7) | Data not available | Data not available |
Note: While specific experimental data on the aqueous photolysis of this compound is limited in the public domain, photolysis is a potential degradation pathway for many pesticides.
Table 3: Biodegradation of this compound in Water-Sediment Systems
| System | Half-life (DT₅₀) in days (Total System) |
| Aerobic water-sediment | Data not available |
Note: A study conducted in a paddy field, which includes soil, water, and plants, reported an average half-life of approximately 4 days for this compound.[1][2] This suggests that biodegradation and other processes in a complex aquatic environment contribute to its dissipation.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental results. The following are generalized protocols based on OECD guidelines for key degradation studies.
Hydrolysis Study (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
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Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent. The final concentration in the test solutions should not exceed its water solubility (0.515 mg/L at 20°C).
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Incubation: Add a small volume of the stock solution to the buffer solutions in sterile, dark containers. Incubate the samples at a constant temperature (e.g., 25°C).
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Sampling: At appropriate time intervals, collect duplicate samples from each pH solution.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. If degradation occurs, determine the degradation kinetics (typically first-order) and calculate the half-life (DT₅₀) and rate constant (k).
Aqueous Photolysis Study (Adapted from OECD Guideline 316)
Objective: To determine the rate and quantum yield of direct photolysis of this compound in an aqueous solution.
Methodology:
-
Test Solution Preparation: Prepare a sterile aqueous solution of this compound (at pH 7, for example) in a quartz vessel.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and monitored.
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Irradiation: Irradiate the test solution at a constant temperature.
-
Dark Control: Prepare an identical test solution and keep it in the dark under the same temperature conditions to assess for any non-photolytic degradation.
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Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Calculate the rate of photolysis by correcting for any degradation observed in the dark control. Determine the quantum yield (Φ) by relating the degradation rate to the light absorption of this compound.
Water-Sediment Biodegradation Study (Adapted from OECD Guideline 308)
Objective: To determine the rate and route of biodegradation of this compound in a water-sediment system.
Methodology:
-
System Setup: Collect water and sediment from a well-characterized source. Set up test systems in glass vessels containing a layer of sediment and an overlying water phase.
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Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) this compound to the water surface of the test systems.
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Incubation: Incubate the systems in the dark at a controlled temperature under aerobic or anaerobic conditions.
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Sampling: At selected time intervals, sample the water and sediment phases separately.
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Analysis: Analyze the water phase for this compound and its degradation products. Extract the sediment and analyze for the parent compound and metabolites. Mineralization can be assessed by trapping evolved ¹⁴CO₂.
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Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound in the total system and in the individual water and sediment phases.
Mandatory Visualizations
Logical Flow of a Pesticide Aquatic Fate Study
References
Technical Support Center: Managing Ipfencarbazone Weed Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the development of weed resistance to ipfencarbazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a triazolinone class herbicide.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] Specifically, it targets and inhibits the VLCFA elongase (VLCFAE) enzyme, which is crucial for the biosynthesis of fatty acids with more than 18 carbon atoms.[1] This inhibition disrupts cell division and growth in susceptible weeds, leading to symptoms such as stunting, greening, twisting, and unfurling of leaves, ultimately resulting in weed death.[1] this compound is effective as a pre-emergence and early post-emergence herbicide, particularly against annual grasses like Echinochloa spp.[1]
Q2: What are the known mechanisms of weed resistance to VLCFA-inhibiting herbicides like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to the broader class of VLCFA-inhibiting herbicides is generally conferred by two primary mechanisms:
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Target-Site Resistance (TSR): This involves genetic mutations in the gene encoding the target enzyme, VLCFA elongase. These mutations can alter the protein's structure, reducing the binding affinity of the herbicide and rendering it less effective. However, resistance to VLCFA inhibitors due to target-site mutations is considered a rare event.
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Non-Target-Site Resistance (NTSR): This is the more common and complex form of resistance. It involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The primary NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic substances. This is often mediated by enzyme families such as:
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Cytochrome P450 monooxygenases (P450s): These enzymes can catalyze a variety of oxidative reactions that detoxify herbicides.
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Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide molecule, making it more water-soluble and easier to sequester or transport away from the target site.
-
Q3: Are there any documented cases of weed resistance to this compound?
As of August 2023, 13 weed species have been documented to have resistance to VLCFA inhibitors in general. While specific, widespread resistance to this compound has not been extensively reported in the scientific literature, the potential for resistance development exists, especially with repeated use of this herbicide. The primary weed of concern for this compound application is Echinochloa crus-galli (barnyardgrass).
Troubleshooting Guides
Problem 1: I am observing reduced efficacy of this compound in my experiments with a specific weed population.
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Possible Cause 1: Suboptimal Application. Ensure that the herbicide application followed the recommended protocol. Factors such as incorrect dosage, improper timing of application relative to the weed growth stage (ideally pre-emergence to the 2.5 leaf stage for Echinochloa spp.), and unfavorable environmental conditions can affect efficacy.
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Possible Cause 2: Development of Resistance. The weed population may be developing resistance to this compound. To investigate this, it is crucial to conduct a dose-response assay to quantify the level of resistance.
-
Troubleshooting Steps:
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Review and confirm that the experimental setup and application parameters were correct.
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If the application was correct, proceed with a dose-response assay to compare the suspected resistant population with a known susceptible population.
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If the dose-response assay confirms resistance, further experiments can be conducted to investigate the mechanism of resistance (e.g., enzyme assays, molecular testing).
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Problem 2: My dose-response assay results are inconsistent or difficult to interpret.
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Possible Cause 1: Variability in Experimental Conditions. Inconsistent environmental conditions (e.g., temperature, light, humidity), uneven herbicide application, or variability in the growth media can lead to inconsistent results.
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Possible Cause 2: Heterogeneous Weed Population. The weed population being tested may not be uniformly resistant or susceptible, leading to a wide range of responses.
-
Troubleshooting Steps:
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Standardize all experimental conditions as much as possible. Use a calibrated sprayer for herbicide application to ensure uniformity.
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Ensure that the seeds or plants used for the assay are of a consistent age and growth stage.
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If the population is suspected to be heterogeneous, consider single-seed descent lines to obtain more genetically uniform material for testing.
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Increase the number of replicates to improve the statistical power of the experiment.
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Data Presentation
Table 1: Key Parameters for this compound Application and Efficacy
| Parameter | Value/Range | Reference |
| Herbicide Class | Triazolinone | |
| Mode of Action | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis | |
| Target Weeds | Annual grasses (Echinochloa spp.), annual sedges, some annual broadleaf weeds | |
| Application Timing | Pre-emergence to early post-emergence (up to 2.5 leaf stage for Echinochloa spp.) | |
| Recommended Rate | 250 g a.i./ha |
Table 2: Interpreting Dose-Response Assay Results
| Parameter | Description | Interpretation |
| GR₅₀ (Growth Reduction 50%) | The herbicide concentration that causes a 50% reduction in plant growth (e.g., biomass, height) compared to the untreated control. | A higher GR₅₀ value in a suspected resistant population compared to a susceptible population indicates resistance. |
| Resistance Index (RI) | The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population (RI = GR₅₀ resistant / GR₅₀ susceptible). | An RI value greater than 1 indicates resistance. The higher the RI, the greater the level of resistance. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance in Echinochloa crus-galli
Objective: To determine the level of resistance to this compound in a suspected resistant Echinochloa crus-galli population compared to a known susceptible population.
Materials:
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Seeds of suspected resistant and known susceptible Echinochloa crus-galli populations.
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Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Technical grade this compound.
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Appropriate solvent (e.g., acetone) and surfactant.
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Calibrated laboratory sprayer.
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Growth chamber or greenhouse with controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).
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Balance, measuring cylinders, and other standard laboratory equipment.
Methodology:
-
Plant Preparation:
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Sow 5-10 seeds of both the suspected resistant and susceptible populations into individual pots.
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Thin seedlings to 3-5 plants per pot after emergence.
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Grow the plants in a controlled environment until they reach the 2-3 leaf stage.
-
-
Herbicide Preparation:
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Prepare a stock solution of this compound in a suitable solvent.
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From the stock solution, prepare a series of dilutions to create a range of treatment doses. A suggested range for Echinochloa crus-galli is 0, 15.6, 31.25, 62.5, 125, 250 (recommended field rate), 500, and 1000 g a.i./ha.
-
Include a surfactant in the spray solution as recommended for the formulation.
-
-
Herbicide Application:
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Arrange the pots in the spray chamber in a randomized complete block design.
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Apply the different herbicide doses to the plants using a calibrated laboratory sprayer. Ensure even coverage.
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Include an untreated control (sprayed with solvent and surfactant only) for each population.
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Use at least four replicates for each dose and population.
-
-
Post-Treatment Care and Data Collection:
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Return the pots to the growth chamber or greenhouse.
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Water the plants as needed, avoiding washing the herbicide off the leaves.
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Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).
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At 21 DAT, harvest the above-ground biomass from each pot.
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Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
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Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction for each dose relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR₅₀ for each population.
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Calculate the Resistance Index (RI) by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.
-
Visualizations
Caption: Workflow for this compound Dose-Response Assay.
Caption: Mechanisms of Weed Resistance to this compound.
References
Improving the cost-effectiveness of Ipfencarbazone application in large-scale agriculture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipfencarbazone. The information is designed to address specific issues that may be encountered during experimental and large-scale applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a herbicide that works by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2][3][4][5] This inhibition disrupts cell division and growth, leading to the death of the target weeds.
Q2: What is the typical application rate for this compound in rice cultivation?
A2: The recommended application rate for this compound is typically around 250 grams of active ingredient per hectare (g a.i./ha). However, optimal rates can vary based on weed density, soil type, and environmental conditions.
Q3: At what growth stage is this compound most effective against weeds?
A3: this compound is most effective when applied as a pre-emergence or early post-emergence herbicide. It shows high activity against problematic weeds like Echinochloa spp. (barnyard grass) from pre-emergence up to the 2.5-leaf stage.
Q4: Is this compound safe for transplanted rice?
A4: Yes, this compound has a high level of safety for transplanted paddy rice at the recommended application rates. It can be safely applied even at the time of transplanting.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound.
Problem 1: Poor Weed Control Efficacy
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Ensure this compound is applied at the pre-emergence or early post-emergence stage of weed growth for optimal results. |
| Weed Resistance | Although rare for VLCFA-inhibiting herbicides, investigate the possibility of weed resistance. Rotate or tank-mix with herbicides having different modes of action. |
| Environmental Factors | While studies show this compound efficacy is stable across a range of temperatures, soil textures, and water conditions, extreme weather events could potentially impact performance. |
| Improper Dosage | Verify that the correct dosage was applied. Lower than recommended rates can lead to reduced efficacy. |
| Poor Spray Coverage | Ensure uniform spray coverage across the target area. Inadequate coverage can result in patchy weed control. |
Problem 2: Crop Injury (Phytotoxicity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Application of this compound at rates significantly higher than the recommended 250 g a.i./ha may lead to phytotoxicity. |
| Application Timing | While safe at transplanting, application outside the recommended window could potentially cause stress to rice seedlings under certain conditions. |
| Tank Mix Incompatibility | Chemical incompatibility with other tank-mixed products can sometimes lead to crop injury. Always perform a jar test before application. |
| Environmental Stress | Rice plants under stress from other factors (e.g., drought, disease) may be more susceptible to herbicide injury. |
Data Presentation
Table 1: Efficacy of this compound at Different Application Rates on Weed Control in Transplanted Rice
| Treatment (this compound 25% SC) | Application Rate (ml/ha) | Broadleaf Weed Control (%) | Sedge Control (%) | Net Return (USD/ha) | Benefit-Cost (B:C) Ratio |
| This compound | 500 | 77.92 | 76.74 | Not Reported | Not Reported |
| This compound | 625 | 80.52 | 79.07 | Highest | Highest |
| Two Hand Weedings | - | Highest | Highest | Lower than this compound @ 625 ml/ha | Lower than this compound @ 625 ml/ha |
| Untreated Control | 0 | 0 | 0 | Lowest | Lowest |
Source: Adapted from a bio-efficacy study on this compound 25% SC. The study found that this compound at 625 ml/ha provided the highest net return and benefit-cost ratio.
Experimental Protocols
1. Protocol for Assessing this compound Efficacy in Field Trials
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Objective: To evaluate the efficacy of different rates of this compound on weed control and crop yield in transplanted rice.
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Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
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Plot Size: To be determined based on field availability and equipment, ensuring a representative area for treatment application and assessment.
-
Treatments:
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Untreated control (weedy check).
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This compound at the recommended rate (e.g., 250 g a.i./ha).
-
This compound at a lower rate (e.g., 125 g a.i./ha).
-
This compound at a higher rate (e.g., 500 g a.i./ha).
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A standard herbicide treatment for comparison.
-
Weed-free control (manual weeding).
-
-
Application: Apply this compound at the appropriate timing (pre-emergence or early post-emergence) using a calibrated sprayer to ensure uniform coverage.
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Data Collection:
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Weed density and biomass by species at regular intervals (e.g., 15, 30, 45, and 60 days after treatment).
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Crop phytotoxicity ratings at 7 and 14 days after treatment.
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Crop growth parameters (e.g., plant height, tiller number).
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Rice grain yield and yield components at harvest.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
2. Protocol for this compound Residue Analysis in Soil by LC-MS/MS
-
Objective: To determine the concentration of this compound residues in soil samples.
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Sample Collection: Collect soil samples from treated plots at various depths and time intervals post-application. Store samples frozen until analysis.
-
Extraction:
-
Weigh a representative subsample of soil (e.g., 10 g) into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., acetone or acetonitrile).
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the soil from the solvent.
-
Collect the supernatant (the liquid extract).
-
-
Cleanup (if necessary): Use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering substances from the extract.
-
Analysis:
-
Inject a known volume of the final extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a C18 column for chromatographic separation with a suitable mobile phase gradient (e.g., acetonitrile and water with acetic acid).
-
Set the mass spectrometer to detect and quantify this compound using specific precursor and product ion transitions in positive ion electrospray ionization mode.
-
-
Quantification: Determine the concentration of this compound in the soil sample by comparing its peak area to a calibration curve prepared with certified reference standards. The limit of quantitation for this method is typically around 0.01 mg/kg.
Visualizations
Caption: Mechanism of action of this compound in inhibiting VLCFA synthesis.
Caption: Workflow for conducting an this compound efficacy field trial.
Caption: A logical workflow for troubleshooting poor weed control with this compound.
References
- 1. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 2. Resistance to herbicides inhibiting the biosynthesis of very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sarr.co.in [sarr.co.in]
- 5. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to Ipfencarbazone Analysis in Diverse Food Commodities
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the herbicide Ipfencarbazone across a variety of food matrices, supported by experimental data and detailed protocols.
This compound, a triazolinone herbicide, is effective in controlling a range of weeds in crops.[1][2] Its potential presence in the food chain necessitates robust and validated analytical methods for its detection and quantification. This guide delves into the prevalent methodologies, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD), offering a comparative overview of their performance characteristics.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method for this compound is contingent on factors such as the food matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of different validated methods, providing a clear comparison of their key validation parameters.
| Method | Food Matrix | Extraction Method | Clean-up | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Agricultural Products, Livestock Products, Seafood | Acetone extraction, followed by liquid-liquid partitioning with n-hexane and saturated sodium chloride solution. For livestock and seafood, a mixture of acetone and n-hexane is used for extraction, followed by acetonitrile-hexane partitioning. | GC/PSA and C18 cartridges for agricultural products. PAS and C18 cartridges for livestock and seafood. | 0.01 mg/kg | 73-101 | 1.3-5.1 | [3] |
| LC-MS/MS | Rice (plant/leaf) | Not specified | Not specified | 0.01 µg/kg | Not specified | Not specified | [4] |
| LC-MS/MS | Rice (grain, husk, straw) | Not specified | Not specified | 0.05 µg/kg | Not specified | Not specified | [4] |
| GC-ECD | Rice (plant) | Not specified | Not specified | Not specified | 70-120 (at 0.01, 0.05, and 0.1 mg/kg spiking levels) | ≤6.2 | |
| GC-ECD | Rice (grain, straw, husk), Soil | Not specified | Not specified | Not specified | 70-120 (at 0.05, 0.25, and 0.5 mg/kg spiking levels) | ≤6.2 | |
| GC-ECD | Hulled rice, soybean, potato, mandarin, pepper | Not specified | Not specified | Not specified | 80.6-111.2 (at 0.01 and 0.1 mg/kg spiking levels) | <20 |
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound in food commodities involves several key stages, from sample preparation to instrumental analysis. The following diagram illustrates a typical experimental process.
General workflow for this compound analysis.
Detailed Experimental Protocols
LC-MS/MS Method for Agricultural Products, Livestock, and Seafood
-
Sample Preparation (Agricultural Products):
-
Extract samples with acetone.
-
Perform liquid-liquid partitioning of the crude extract with n-hexane and a saturated sodium chloride solution.
-
Clean up the extract using GC/PSA and C18 cartridges.
-
-
Sample Preparation (Livestock and Seafood):
-
Extract samples with a mixture of acetone and n-hexane.
-
Collect the organic layer and perform acetonitrile-hexane partitioning.
-
Clean up the extract using PAS and C18 cartridges.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile-water gradient containing acetic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in fruits and vegetables. While a specific application for this compound using QuEChERS was not detailed in the provided search results, a general protocol can be adapted.
-
Extraction:
-
Homogenize the sample.
-
Add an appropriate amount of the homogenized sample to a centrifuge tube.
-
Add acetonitrile and internal standard.
-
Add a salt mixture (commonly magnesium sulfate and sodium acetate or sodium chloride and citrates) and shake vigorously.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant from the extraction step.
-
Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
-
GC-ECD Method for Agricultural Products
While less common for modern multi-residue analysis, GC-ECD can be a viable alternative for the analysis of this compound.
-
Sample Preparation:
-
The provided information suggests a method involving extraction and purification through a silica SPE cartridge.
-
-
Gas Chromatographic Conditions:
-
The specific column and temperature program would need to be optimized for this compound.
-
An Electron Capture Detector (ECD) is used for detection, which is sensitive to halogenated compounds.
-
Conclusion
The analysis of this compound in diverse food commodities can be effectively achieved using LC-MS/MS and GC-ECD. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices. The QuEChERS sample preparation method offers a streamlined and efficient approach for fruits and vegetables. The choice of method should be guided by the specific food matrix, the required limits of detection, and the available laboratory infrastructure. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for monitoring this compound residues in the food supply.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Development of Determination Method of this compound in Agricultural Products, Livestock Products and Seafood by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation and study on behaviour of this compound in paddy (rice) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ipfencarbazone Residue Analysis Methods: A Cross-Laboratory Validation Perspective
This guide provides a comparative overview of analytical methods for the determination of ipfencarbazone residues in agricultural products. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in pesticide residue analysis. This document summarizes the performance of common analytical techniques based on published single-laboratory validation data and outlines the principles and workflow of cross-laboratory validation, a critical step for establishing a robust and reliable analytical method.
Introduction to this compound and Residue Analysis
This compound is a tetrazolinone herbicide used for the control of weeds in various crops. To ensure food safety and comply with regulatory standards such as Maximum Residue Limits (MRLs), sensitive and validated analytical methods are essential for monitoring its residues in food commodities. The validation of these methods, particularly through inter-laboratory studies, ensures their reproducibility and accuracy across different laboratory settings.
Performance of Analytical Methods
Two primary chromatographic methods have been validated for the analysis of this compound residues: Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a formal cross-laboratory validation study's comparative results for this compound are not publicly available, the following tables summarize the performance characteristics from single-laboratory validation studies, offering a baseline for comparison.
Table 1: Performance Characteristics of GC-ECD Method for this compound Analysis in Agricultural Products
| Validation Parameter | Performance |
| Linearity (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery | 80.6% - 112.3% |
| Precision (RSD) | 2.2% - 8.6% |
Data sourced from a study on the development and validation of an official analytical method for this compound in agricultural products. An inter-laboratory study was conducted to validate this method, though specific comparative data is not detailed in the publication.[1]
Table 2: Performance Characteristics of LC-MS/MS Method for this compound Analysis in Various Food Matrices
| Validation Parameter | Performance |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery | 73% - 101% |
| Precision (RSD) | 1.3% - 5.1% |
Data sourced from a study on the determination of this compound in agricultural products, livestock products, and seafood.
Experimental Protocols
GC-ECD Method for Agricultural Products
This method is suitable for the determination of this compound residues in various agricultural commodities.
a) Sample Preparation and Extraction:
-
Homogenize the analytical sample.
-
Extract a representative portion of the sample with acetone.
-
Filter the extract.
b) Clean-up:
-
Partition the filtrate with n-hexane.
-
Perform a clean-up step using a silica solid-phase extraction (SPE) cartridge to remove interfering matrix components.
c) Instrumental Analysis:
-
Analyze the purified extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).
-
Confirm the identity of the analyte using Gas Chromatography/Mass Spectrometry (GC/MS).[1]
LC-MS/MS Method for Agricultural and Animal Products
This method offers high selectivity and sensitivity for a wide range of food matrices.
a) Sample Preparation and Extraction:
-
Agricultural Products: Extract the sample with acetone.
-
Livestock and Seafood Products: Extract the sample with a mixture of acetone and n-hexane.
b) Clean-up:
-
For agricultural product extracts, partition with n-hexane and a saturated sodium chloride solution, followed by clean-up with GC/PSA and C18 cartridges.
-
For livestock and seafood extracts, perform an acetonitrile-hexane partition, followed by clean-up with PAS and C18 cartridges.
c) Instrumental Analysis:
-
Perform chromatographic separation using a C18 column with a gradient mobile phase of acetonitrile and water containing acetic acid.
-
Detect and quantify the analyte using a mass spectrometer with positive ion electrospray ionization (ESI).
Cross-Laboratory Validation Workflow
A cross-laboratory (or inter-laboratory) study is the ultimate test of an analytical method's robustness and transferability. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of a cross-laboratory validation study.
Analytical Workflow for this compound Residue Analysis
The following diagram outlines the general steps involved in the analysis of this compound residues in a laboratory setting, from sample receipt to final data reporting.
Caption: General laboratory workflow for this compound analysis.
Conclusion
Both GC-ECD and LC-MS/MS methods provide reliable and sensitive means for the quantification of this compound residues in diverse food matrices. The LC-MS/MS method generally offers higher selectivity, which is advantageous for complex matrices. The GC-ECD method, having been subjected to an inter-laboratory study, has demonstrated its potential for widespread official use. The choice of method will depend on the specific laboratory's instrumentation, the nature of the samples, and the required limits of quantification. The principles of cross-laboratory validation remain the benchmark for ensuring that any analytical method is fit for its intended purpose in regulatory monitoring and food safety assurance.
References
A Comparative Guide to Ipfencarbazone and Traditional Herbicides for Barnyard Grass Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of ipfencarbazone against traditional herbicides for the control of barnyard grass (Echinochloa crus-galli), a major weed in global rice production. The information presented is supported by experimental data from scientific literature, with detailed methodologies for key experiments.
Introduction: The Challenge of Barnyard Grass
Barnyard grass is a highly competitive annual weed that significantly reduces rice yields by competing for nutrients, light, and water.[1][2] Its rapid growth and prolific seed production, coupled with the evolution of resistance to multiple herbicide modes of action, present a persistent challenge in rice cultivation.[3][4] Traditional herbicides like propanil and quinclorac have been staples in barnyard grass management, but their effectiveness is waning in many regions due to resistance.[4] this compound, a newer triazolinone class herbicide, offers an alternative mechanism of action for controlling this problematic weed.
Mechanism of Action: A Tale of Two Pathways
Effective herbicide programs rely on understanding and rotating different modes of action to manage resistance. This compound and traditional herbicides like propanil operate on entirely different biochemical pathways within the weed.
-
This compound: This herbicide inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs). By blocking VLCFA elongase, this compound disrupts cell division and growth, leading to the inhibition of shoot development in susceptible grass weeds. Symptoms include stunting, a darkening green color, and twisting of leaves, ultimately resulting in weed death.
-
Propanil: As a traditional contact herbicide, propanil is a photosystem II (PSII) inhibitor. It is rapidly absorbed by weed foliage and blocks the electron transport chain in chloroplasts. This action halts photosynthesis and the production of energy (ATP and NADPH), leading to rapid chlorosis (yellowing) and necrotic tissue within days of application.
Comparative Performance Data
Direct comparative studies providing head-to-head efficacy data in a single trial are limited in publicly available literature. However, by synthesizing data from multiple studies, a clear picture of their respective performance emerges. This compound is noted for its excellent efficacy and long residual activity when applied pre-emergence or early post-emergence. Traditional herbicides, while effective on susceptible populations, show diminished control against resistant biotypes.
Table 1: Efficacy of this compound on Barnyard Grass
| Herbicide | Application Rate (g a.i./ha) | Application Timing | Efficacy on Barnyard Grass (Echinochloa spp.) | Key Attributes |
| This compound | 250 | Pre-emergence to 2.5-leaf stage | Excellent control | Wide application window; Long residual activity; High safety for transplanted rice. |
Table 2: Efficacy of Traditional Herbicides on Quinclorac-Resistant (QR) and Susceptible Barnyard Grass
Data synthesized from field experiments on resistant biotypes. Efficacy is presented as percent biomass reduction compared to an untreated control.
| Herbicide | Application Rate (kg a.i./ha) | Efficacy on Susceptible Biotype (%) | Efficacy on QR Biotype B56 (%) | Efficacy on QR Biotype B102 (%) | Reference |
| Quinclorac | 0.75 | 100 | 0 | 0 | |
| Propanil | 4.8 | 98 | 68 | 91 | |
| Fenoxaprop | 0.09 | 98 | 59 | 47 | |
| Bispyribac-sodium | 0.03 | 99 | 0 | 28 | |
| Penoxsulam | 0.035 | 99 | 50 | 58 |
This data highlights the utility of herbicides with alternative modes of action, like propanil and fenoxaprop, in controlling quinclorac-resistant barnyard grass. This compound, with its unique VLCFA-inhibiting action, would similarly be expected to control biotypes resistant to PSII inhibitors (propanil), ALS inhibitors (bispyribac-sodium, penoxsulam), and synthetic auxins (quinclorac).
Experimental Protocols
To ensure the validity and reproducibility of herbicide efficacy studies, a rigorous experimental design is essential. The following protocol outlines a standard methodology for a field trial evaluating herbicides for barnyard grass control in a rice cropping system.
Objective: To evaluate the efficacy of various pre- and post-emergence herbicides on barnyard grass control and to assess the phytotoxicity to rice.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Typically 3 m x 4 m (12 m²).
-
Buffer Zones: 0.5 m spacing between plots and replications to prevent spray drift.
Site and Crop Management:
-
Location: An area with a known history of uniform barnyard grass infestation.
-
Soil Type: Record soil characteristics (e.g., clay loam, pH, organic matter).
-
Crop: Use a standard rice cultivar (e.g., 'Khang Dan' or 'CL-161').
-
Seeding: Drill-seed rice at a specified rate (e.g., 130 kg/ha ). If testing on resistant populations, sow seeds of known resistant and susceptible barnyard grass biotypes in designated rows across the plots.
-
Fertilization & Irrigation: Follow standard local agronomic practices for rice production. Maintain a shallow flood as required for specific herbicide applications and crop growth stages.
Herbicide Application:
-
Equipment: Use a CO₂-pressurized backpack sprayer with a boom and specified nozzles to ensure uniform coverage.
-
Carrier Volume: Apply in a standard carrier volume, for example, 320 L/ha.
-
Application Timings:
-
Pre-emergence (PRE): Applied within 1-3 days after sowing (DAS) to a moist soil surface.
-
Early Post-emergence (EPOST): Applied when barnyard grass is at the 2- to 3-leaf stage.
-
Late Post-emergence (LPOST): Applied when barnyard grass is at the 4- to 5-leaf stage.
-
Data Collection and Analysis:
-
Weed Control:
-
Visually assess percent control at 7, 14, and 28 days after treatment (DAT) on a scale of 0 (no effect) to 100 (complete kill).
-
Measure weed density (plants/m²) and biomass (g/m²) at a set time point (e.g., 56 days after emergence) using quadrats placed randomly within each plot.
-
-
Crop Injury: Visually assess phytotoxicity to rice at 7 and 14 DAT on a 0 (no injury) to 100 (crop death) scale.
-
Yield: Harvest the central rows of each plot to determine the final grain yield ( kg/ha ), adjusted for moisture content.
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD at P < 0.05) to determine significant differences between treatment means.
Conclusion and Implications
The data indicates that this compound is a highly effective herbicide for controlling barnyard grass, including biotypes that may be resistant to other herbicide classes. Its novel mode of action as a VLCFA inhibitor makes it a critical tool for resistance management programs. While traditional herbicides like propanil remain effective against susceptible populations or quinclorac-resistant biotypes, their utility is compromised by the spread of resistance.
For sustainable and effective long-term barnyard grass control, an integrated approach is necessary. This includes rotating herbicides with different modes of action, such as incorporating this compound into a program that also utilizes PSII inhibitors, ALS inhibitors, or ACCase inhibitors. This strategy, combined with sound agronomic and cultural practices like proper water management, can help mitigate the evolution of herbicide resistance and protect crop yields.
References
A comparative study of the environmental safety of Ipfencarbazone and Bensulfuron-methyl
A Comparative Environmental Safety Assessment of Ipfencarbazone and Bensulfuron-methyl
An Objective Analysis for Researchers and Drug Development Professionals
The development of effective and environmentally benign herbicides is a cornerstone of modern agricultural science. This guide provides a comparative analysis of the environmental safety profiles of two widely used rice herbicides: this compound, a novel triazolinone class herbicide, and Bensulfuron-methyl, a member of the sulfonylurea family. This comparison is intended to inform researchers, scientists, and professionals in drug development by presenting key experimental data on their environmental fate and ecotoxicological effects.
Executive Summary
This compound and Bensulfuron-methyl are both effective herbicides used for weed control in rice cultivation.[1][2] However, their environmental safety profiles, particularly concerning their persistence, mobility, and toxicity to non-target organisms, exhibit notable differences. This guide synthesizes available data to facilitate a comprehensive understanding of their relative environmental risks.
Physicochemical Properties and Environmental Fate
The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its persistence in soil and water, its potential for leaching into groundwater, and its overall distribution in the environment.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Bensulfuron-methyl |
| Water Solubility | Data not readily available in searched results | pH dependent: 12 mg/L (pH 6), 120 mg/L (pH 7), 1200 mg/L (pH 8) at 25°C |
| Soil Sorption (Koc) | Strongly adsorbed to soil[3] | High mobility in soil[4] |
| Vapor Pressure | Data not readily available in searched results | Non-volatile |
| Persistence (DT50) | Soil: Data not readily available in searched results | Soil: 1 to 3 weeks in non-flooded soils; 3-4 weeks in moist field soils. The degradation in aerobic soil is considered uncertain in some reports. Rice Field Water: 4 to 6 days |
Key Findings:
-
Mobility: this compound exhibits strong adsorption to soil, suggesting a lower potential for leaching into groundwater compared to Bensulfuron-methyl, which is characterized by high mobility.
-
Persistence: Bensulfuron-methyl generally has a short to moderate persistence in soil and water. However, its stability increases in alkaline conditions. Data on the persistence of this compound was not as readily available in the searched results.
Ecotoxicological Profile
The impact of herbicides on non-target organisms is a critical aspect of their environmental safety assessment. This section compares the acute and chronic toxicity of this compound and Bensulfuron-methyl to various aquatic and terrestrial organisms.
Table 2: Acute Ecotoxicity Data
| Organism | This compound (LC50/EC50) | Bensulfuron-methyl (LC50/EC50) |
| Fish (96-hour LC50) | Moderate toxicity | > 66 mg/L (Rainbow trout), > 120 mg/L (Bluegill sunfish) |
| Aquatic Invertebrates (48-hour EC50) | Moderate toxicity to Daphnia | 802 to 12,200 mg/L (five crustacean species) |
| Aquatic Plants (Algae) | Data not readily available in searched results | Very toxic: LD50 0.0214 mg/L (green algae) |
| Birds (LD50) | Data not readily available in searched results | > 2510 mg/kg (Mallard duck), > 5620 mg/kg (Bobwhite quail) |
| Honeybees (LD50) | Data not readily available in searched results | Moderate oral ecotoxicity |
| Earthworms (LC50) | Data not readily available in searched results | Low toxicity |
Key Findings:
-
Aquatic Toxicity: Bensulfuron-methyl demonstrates low toxicity to fish and aquatic invertebrates but is very toxic to algae. This compound is reported to have moderate acute toxicity to fish and Daphnia. A high risk to aquatic plants was identified for Bensulfuron-methyl in certain scenarios.
-
Terrestrial Toxicity: Bensulfuron-methyl shows low toxicity to birds and earthworms but poses a moderate risk to honeybees.
Human Health Risk Assessment
The potential impact on human health is a primary consideration in the evaluation of any pesticide.
Table 3: Mammalian Toxicity Profile
| Endpoint | This compound | Bensulfuron-methyl |
| Acute Oral Toxicity (LD50, rat) | No classification for acute oral toxicity | Low acute toxicity (Toxicity Category IV) |
| Carcinogenicity | Category 1B (May cause cancer) | "Not likely to be carcinogenic to humans" |
| Genotoxicity | No classification for germ cell mutagenicity | Unlikely to be genotoxic |
| Reproductive/Developmental Toxicity | No classification for reproductive toxicity | Unlikely to be a developmental toxicant in humans |
| Skin Sensitization | No classification for skin sensitization | Skin sensitizer (Category 1) |
Key Findings:
-
Carcinogenicity: A significant point of differentiation is the classification of this compound as a Category 1B carcinogen ("May cause cancer"), while Bensulfuron-methyl is classified as "not likely to be carcinogenic to humans."
-
Acute Toxicity: Both herbicides exhibit low acute oral toxicity.
-
Other Effects: Bensulfuron-methyl is a known skin sensitizer, whereas this compound is not classified as such.
Experimental Methodologies
A summary of typical experimental protocols used to generate the data presented in this guide is provided below. These are generalized methodologies and specific study designs may vary.
1. Soil Adsorption/Desorption (OECD 106): This guideline is used to determine the adsorption and desorption of a substance in soil. A batch equilibrium method is typically employed.
-
Procedure: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. The phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference. Desorption can be measured by replacing the supernatant with a fresh solution and re-equilibrating.
-
Data Analysis: The soil-water partition coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to give the Koc value, which allows for comparison across different soil types.
2. Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. Observations of mortality and other toxic effects are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.
3. Algal Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater algae.
-
Procedure: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours. The growth of the algae is measured at 24, 48, and 72 hours by cell counts or other biomass surrogates.
-
Data Analysis: The concentration that causes a 50% reduction in growth (EC50) is determined.
Visualizing Environmental Interactions
The following diagrams illustrate key concepts related to the environmental safety assessment of herbicides.
Caption: Environmental fate pathways of herbicides after application.
Caption: Simplified workflow for environmental risk assessment of pesticides.
Conclusion
This comparative guide highlights the distinct environmental safety profiles of this compound and Bensulfuron-methyl. While both are effective herbicides, their behavior in the environment and their toxicological endpoints differ significantly. This compound's strong soil sorption suggests a lower risk of groundwater contamination, but its classification as a potential carcinogen warrants careful consideration. Conversely, Bensulfuron-methyl's high mobility and toxicity to aquatic plants are key environmental concerns, although it is not considered carcinogenic. This information should serve as a valuable resource for researchers and professionals in making informed decisions regarding the use and development of these and similar compounds.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of environmental factors on the herbicidal activity and phytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review of the pesticide risk assessment of the active substance bensulfuron‐methyl - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory effect of Ipfencarbazone on very-long-chain fatty acid elongase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Ipfencarbazone on very-long-chain fatty acid (VLCFA) elongase, benchmarked against other known inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.
This compound, a triazolinone herbicide, has been identified as a potent inhibitor of very-long-chain fatty acid (VLCFA) elongase (VLCFAE), a key enzyme in the biosynthesis of fatty acids with more than 18 carbon atoms.[1][2] This inhibition disrupts the formation of essential components for plant growth and development, leading to herbicidal activity.[1][2] This guide offers a comparative analysis of this compound's efficacy against other VLCFA elongase inhibitors, supported by experimental data.
Quantitative Comparison of VLCFA Elongase Inhibitors
The inhibitory potential of various herbicides on VLCFA elongase activity is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 values for this compound and other notable VLCFA elongase inhibitors from different chemical classes.
| Herbicide Class | Compound | Plant Species/Enzyme Source | Substrate | IC50 (nM) | Reference |
| Triazolinone | This compound | Echinochloa oryzicola (Late watergrass) microsomes | C18:0-CoA to C20:0-CoA | ~30 | [1] |
| This compound | Oryza sativa (Rice) microsomes | C18:0-CoA to C20:0-CoA | ~90 | ||
| This compound | Echinochloa oryzicola (Late watergrass) microsomes | C20:0-CoA to C22:0-CoA | ~10 | ||
| This compound | Oryza sativa (Rice) microsomes | C20:0-CoA to C22:0-CoA | ~70 | ||
| Triazole | Cafenstrole | Arabidopsis thaliana FAE1 | - | 100 | |
| Cafenstrole | Arabidopsis thaliana At5g43760 | - | ~158 | ||
| Oxyacetamide | Flufenacet | Arabidopsis thaliana FAE1 | - | 100 | |
| Chloroacetamide | General | Various | - | 10 - 100 | |
| Thiocarbamate | Pebulate | - | - | >25,000 |
Note: The IC50 values for Chloroacetamides represent a general range for this class of herbicides. Specific values for individual compounds can vary. The value for Pebulate indicates the concentration at which significant inhibition was observed, not a precise IC50.
Experimental Protocols
The validation of VLCFA elongase inhibition by compounds like this compound relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
Plant Microsomal Fraction Isolation
This protocol describes the isolation of microsomal fractions from plant tissues, which are enriched in endoplasmic reticulum-bound enzymes like VLCFA elongase.
Materials:
-
Plant tissue (e.g., etiolated seedlings of rice or late watergrass)
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2.5 mM β-mercaptoethanol)
-
Mortar and pestle or homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Homogenize fresh or frozen plant tissue in ice-cold homogenization buffer using a pre-chilled mortar and pestle or a homogenizer. A typical buffer-to-tissue ratio is 2:1 (v/w).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant, which contains the microsomal fraction.
-
For further purification, the supernatant can be subjected to ultracentrifugation at 100,000 x g for 1-2 hours at 4°C. The resulting pellet is the microsomal fraction.
-
Alternatively, a rapid precipitation method can be used by adding a solution of MgCl₂ to the 12,000 x g supernatant to a final concentration of 50 mM, followed by centrifugation at 12,000 x g for 10 minutes.
-
Resuspend the microsomal pellet in a suitable buffer for the enzyme assay and determine the protein concentration.
In Vitro VLCFA Elongase Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor, typically [¹⁴C]malonyl-CoA, into very-long-chain fatty acids in the presence and absence of an inhibitor.
Materials:
-
Isolated plant microsomal fraction
-
Assay buffer (e.g., containing ATP, CoA, NADPH, and NADH)
-
[¹⁴C]malonyl-CoA (radiolabeled substrate)
-
Acyl-CoA starter substrate (e.g., stearoyl-CoA for C18:0 to C20:0 elongation)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein, and the acyl-CoA starter substrate.
-
Add the test inhibitor at various concentrations to the reaction mixtures. A control group without the inhibitor should be included.
-
Pre-incubate the mixtures for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding [¹⁴C]malonyl-CoA.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base).
-
Extract the radiolabeled fatty acids from the reaction mixture using an organic solvent (e.g., hexane or a chloroform/methanol mixture).
-
Measure the radioactivity of the extracted fatty acids using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the VLCFA biosynthesis pathway and the experimental workflow for evaluating inhibitors.
Caption: The Very-Long-Chain Fatty Acid (VLCFA) biosynthesis pathway in the endoplasmic reticulum and the point of inhibition by this compound.
Caption: Experimental workflow for validating the inhibitory effect of compounds on VLCFA elongase.
References
Comparative analysis of the cost-benefit of Ipfencarbazone versus other rice herbicides
An Essential Guide for Researchers and Crop Protection Professionals
The effective management of weeds is a critical determinant of rice crop yield and profitability. Herbicides play a pivotal role in modern rice cultivation, offering an efficient and economical means of weed control. Among the diverse array of available herbicides, Ipfencarbazone has emerged as a significant option. This guide provides a comprehensive comparative analysis of the cost-benefit of this compound versus other widely used rice herbicides, namely Butachlor, Pretilachlor, and Pyrazosulfuron-ethyl. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Economic Efficiency: A Comparative Overview
This compound is a pre-emergence and early post-emergence herbicide that has demonstrated high efficacy against a range of annual grass weeds, sedges, and some broadleaf weeds in rice.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a crucial process for plant growth and development.[1][2]
Experimental data from a two-year field study on transplanted rice revealed that this compound 25% SC applied at a rate of 625 ml/ha resulted in the highest net return and benefit-cost (B:C) ratio compared to other tested herbicides, making it the most economically viable option in that particular study. While a direct comparative study featuring all four herbicides under identical conditions is not available in the reviewed literature, individual studies provide valuable economic insights into each herbicide.
Table 1: Comparative Efficacy and Economics of Selected Rice Herbicides
| Herbicide | Application Rate (a.i./ha) | Weed Control Efficiency (%) | Rice Yield (t/ha) | Net Return (₹/ha) | B:C Ratio | Source |
| This compound 25% SC | 156.25 g | Not specified in this study | 4.7 (grain) | Highest among treatments | Highest among treatments | [3] |
| Butachlor | 1.25 kg | Not specified in this study | Lower than other treatments | ₹ 9,847 | 2.26 | |
| Pretilachlor | 0.45 kg + 1 Hand Weeding | Not specified in this study | Not specified in this study | ₹ 36,171 | 2.51 | |
| Pyrazosulfuron-ethyl | 20 g | ~83% | 6.7 (2012/13), 4.5 (2013/14) | Highest among treatments | Highest among treatments | |
| Hand Weeding (Twice) | - | Not specified in this study | Not specified in this study | ₹ 17,660 | 2.57 | |
| Unweeded Control | - | 0 | Significantly lower | ₹ 31,585 (lower) | 2.00 |
Note: The economic data presented for Butachlor, Pretilachlor, and Pyrazosulfuron-ethyl are from different studies and experimental conditions. Therefore, a direct comparison of these values should be made with caution.
Experimental Protocols: A Methodological Framework
The evaluation of herbicide efficacy and its economic impact is conducted through rigorous field trials. A standardized experimental protocol is crucial for generating reliable and comparable data. Based on a review of multiple studies, a typical methodology for such trials is outlined below.
1. Experimental Design and Layout:
-
Design: The most commonly employed experimental design is the Randomized Complete Block Design (RCBD). This design helps to minimize the effects of field variability.
-
Replications: Each treatment is typically replicated three to four times to ensure statistical validity.
-
Plot Size: The size of individual plots can vary, but a common dimension is around 5m x 4m.
2. Treatment Application:
-
Herbicides are applied at their recommended dosages and specific growth stages of weeds and the rice crop (pre-emergence or post-emergence).
-
Application is carried out using a calibrated sprayer to ensure uniform coverage.
-
Control plots, including a weedy check (no weed control) and a weed-free check (manual weeding), are maintained for comparison.
3. Data Collection:
-
Weed Flora Assessment: The composition and density of weed species in the experimental plots are recorded before and after herbicide application.
-
Weed Density and Dry Weight: Weed density is measured by counting the number of weeds within randomly placed quadrats (e.g., 0.5m x 0.5m) in each plot. The collected weeds are then oven-dried to determine their dry weight.
-
Weed Control Efficiency (WCE): WCE is calculated using the following formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where, WDC = Weed dry weight in the control plot and WDT = Weed dry weight in the treated plot.
-
Crop Phytotoxicity: The rice crop is visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, at regular intervals after herbicide application.
-
Yield and Yield Components: At maturity, the rice crop is harvested from a predetermined net plot area. Data on grain yield, straw yield, and other yield components (e.g., number of tillers, panicle length) are recorded.
4. Economic Analysis:
-
Cost of Cultivation: All costs associated with each treatment, including the cost of the herbicide, labor for application, and manual weeding (for the weed-free check), are meticulously recorded.
-
Gross Returns: The gross return is calculated by multiplying the grain and straw yield by their respective market prices.
-
Net Returns: The net return is calculated by subtracting the total cost of cultivation from the gross returns.
-
Benefit-Cost (B:C) Ratio: The B:C ratio is calculated by dividing the gross returns by the total cost of cultivation.
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To understand the underlying biological processes and the experimental framework, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound's Herbicidal Action
This compound's primary mode of action is the inhibition of the Very-Long-Chain Fatty Acid (VLCFA) biosynthesis pathway. This pathway is essential for the production of lipids that are crucial for various cellular functions in plants.
The inhibition of KCS by this compound disrupts the entire VLCFA biosynthesis pathway, leading to a cascade of cellular dysfunctions, including compromised membrane integrity, altered hormonal signaling, and ultimately, the inhibition of cell division and elongation, resulting in weed death.
Generalized Experimental Workflow for Herbicide Efficacy Trials
The following diagram illustrates the typical workflow for conducting a field trial to evaluate the efficacy and economics of rice herbicides.
References
Navigating the Data Gap: A Comparative Guide to Validating the Rotational Crop Safety of Ipfencarbazone
For Researchers, Scientists, and Drug Development Professionals
The increasing global demand for food production necessitates the use of effective herbicides to manage weed competition in staple crops like rice. Ipfencarbazone, a pre-emergence and early post-emergence herbicide, has demonstrated high efficacy and safety in paddy rice cultivation. However, a critical aspect of its overall environmental and agricultural safety profile remains largely unvalidated in publicly accessible literature: its impact on rotational crops. This guide provides a comprehensive overview of the necessary validation process, compares the available information on alternative herbicide classes, and highlights the current data gaps for this compound, offering a roadmap for future research.
The Principles of Rotational Crop Safety
The safety of a herbicide in a crop rotation system hinges on its persistence in the soil and the susceptibility of subsequent crops to its residues. Regulatory bodies worldwide, such as the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA), have established stringent guidelines for assessing the safety of herbicides on rotational crops. These assessments are crucial to prevent unintended injury to succeeding crops and to ensure that illegal and potentially harmful residues do not enter the food chain.
The primary objectives of rotational crop safety studies are to:
-
Determine the rate of dissipation of the herbicide and its major metabolites in the soil.
-
Identify the nature and quantity of residues that may be taken up by rotational crops.
-
Establish safe "plant-back" intervals (PBIs), which define the minimum time required between herbicide application and the planting of a subsequent crop.
Experimental Protocols for Assessing Rotational Crop Safety
A thorough validation of a herbicide's safety on rotational crops involves a multi-tiered experimental approach, including both laboratory and field studies.
Soil Dissipation and Metabolism Studies
Objective: To determine the persistence and degradation pathway of the herbicide in different soil types.
Methodology:
-
Laboratory Studies: Radiolabeled herbicide is applied to representative soil samples under controlled conditions of temperature, moisture, and light. Samples are collected at various time points and analyzed to determine the rate of degradation (half-life) and identify the major soil metabolites.
-
Field Studies: The herbicide is applied to field plots under typical agricultural practices. Soil cores are collected at different depths and time intervals to measure the decline of the parent compound and the formation and decline of its metabolites under real-world conditions.
Confined Rotational Crop Studies
Objective: To identify the potential for uptake and metabolism of herbicide residues by rotational crops in a controlled environment.
Methodology:
-
A primary crop (e.g., rice for this compound) is treated with a radiolabeled herbicide.
-
After harvesting the primary crop, representative rotational crops from different categories (e.g., leafy vegetables, root crops, and small grains) are planted in the treated soil at various plant-back intervals.
-
At maturity, the rotational crops are harvested and analyzed for total radioactive residues (TRR). If the TRR exceeds a certain threshold (typically 0.01 parts per million), the components of the residue (parent compound and metabolites) are identified and quantified.
Field Rotational Crop Studies
Objective: To determine the magnitude of herbicide residues in rotational crops under actual field conditions and to establish appropriate plant-back intervals.
Methodology:
-
The herbicide is applied to a primary crop at the maximum labeled rate.
-
Following the harvest of the primary crop, a variety of rotational crops are planted at different plant-back intervals.
-
Samples of the rotational crops are collected at normal harvest maturity and analyzed for residues of the parent herbicide and any metabolites of toxicological concern.
-
The results are used to establish crop-specific PBIs that ensure residues in the rotational crop are below the established maximum residue limits (MRLs).
Comparative Analysis: this compound vs. Alternative Herbicide Classes
Due to the lack of publicly available data on this compound's rotational crop safety, a direct quantitative comparison is not possible. However, we can compare its known characteristics with those of two common classes of herbicides used in similar agricultural systems: Sulfonylureas and Protoporphyrinogen Oxidase (PPO) inhibitors.
| Herbicide Class | Mechanism of Action | Key Rotational Crop Concerns | Typical Plant-Back Intervals |
| This compound | Very Long-Chain Fatty Acid (VLCFA) Inhibitor | Unknown due to lack of data. Its strong soil adsorption and low water solubility suggest it may remain in the topsoil, but its persistence and potential for carryover to sensitive crops have not been publicly documented. | Not established. |
| Sulfonylureas | Acetolactate Synthase (ALS) Inhibitors | High potential for carryover, especially in high pH soils and under dry conditions. Injury to sensitive broadleaf crops like soybeans and canola is a common concern. | Highly variable, ranging from a few months to over two years depending on the specific active ingredient, application rate, soil pH, and environmental conditions. |
| PPO Inhibitors | Protoporphyrinogen Oxidase Inhibitors | Generally have shorter soil persistence than sulfonylureas. However, some PPO inhibitors can cause injury to sensitive crops, particularly under cool, wet conditions that slow down herbicide metabolism in the plant. | Typically range from a few weeks to several months. Some may have restrictions for specific sensitive crops. |
Data Gaps and Future Research for this compound
The primary data gap for this compound is the complete absence of published field studies on its rotational crop safety. To adequately validate its safety, the following research is imperative:
-
Comprehensive Soil Dissipation Studies: To determine the half-life of this compound and its metabolites in a variety of soil types and environmental conditions.
-
Confined and Field Rotational Crop Studies: To quantify residue uptake in a range of representative rotational crops (e.g., soybean, wheat, corn, leafy vegetables) and to establish scientifically-backed plant-back intervals.
-
Comparative Efficacy and Safety Trials: To compare the rotational crop safety profile of this compound with that of other commonly used rice herbicides under various crop rotation scenarios.
Visualizing the Path to Validation
To better understand the experimental workflows and logical relationships involved in assessing the rotational crop safety of a herbicide like this compound, the following diagrams have been created using the DOT language.
Caption: Experimental Workflow for Rotational Crop Safety Assessment.
Caption: Logical Relationship for Establishing Plant-Back Intervals.
Comparative Analysis of Ipfencarbazone Formulations for Herbicidal Efficacy
A detailed examination of Suspension Concentrate (SC) and Granular (GR) formulations of the herbicide ipfencarbazone reveals distinct application and efficacy characteristics crucial for researchers and agricultural scientists. While direct comparative studies are limited, available data allows for a comprehensive overview of their performance in controlling key weeds in rice cultivation.
This compound, a triazolinone class herbicide, is a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis in plants, demonstrating excellent control of annual grasses, sedges, and some broadleaf weeds.[1][2] It is particularly effective against problematic weeds in paddy fields, such as Echinochloa spp. (barnyard grass).[1] Commercial formulations of this compound are available, including Suspension Concentrates (SC) and Granular (GR) formulations, with brand names such as Fighter® and Winner® having been registered in Japan.[1][2]
Data on Herbicidal Activity
Quantitative data from field trials provides insight into the performance of different this compound formulations.
This compound 25% Suspension Concentrate (SC)
A two-year field study on transplanted rice demonstrated the bio-efficacy of an this compound 25% SC formulation at different application rates. The results, summarized in the table below, highlight its effectiveness against major weed categories.
| Weed Type | Formulation | Application Rate (ml/ha) | Year 1 Weed Control (%) | Year 2 Weed Control (%) |
| Broadleaf Weeds | This compound 25% SC | 500 | 77.92 | 80.58 |
| Broadleaf Weeds | This compound 25% SC | 625 | 80.52 | 82.52 |
| Sedges | This compound 25% SC | 500 | 76.74 | 78.95 |
| Sedges | This compound 25% SC | 625 | 79.07 | 81.58 |
Data sourced from a study on the bio-efficacy of this compound 25% SC (Dinkar) on weed population in transplanted rice.
This compound Granular (GR) Formulation
While direct comparative efficacy data for a granular formulation was not found in the available literature, a patent for an this compound-containing granular composition exists. This indicates the development and potential use of such a formulation. One publication also mentions a "2.5% Granule" formulation in the context of this compound's development. Without specific field trial data, a direct quantitative comparison to the SC formulation's performance is not possible at this time.
Experimental Protocols
The data for the this compound 25% SC formulation was obtained from a field experiment conducted over two consecutive kharif seasons. Key aspects of the methodology are outlined below:
Experimental Design:
-
Layout: Randomized Block Design (RBD)
-
Replications: Three
-
Plot Size: Not specified.
Crop and Weed Management:
-
Crop: Transplanted Rice
-
Weed Flora: The trial evaluated the efficacy against a mixed population of narrow-leaf weeds, broadleaf weeds, and sedges.
-
Application: The this compound 25% SC formulation was applied at various doses.
-
Data Collection: Weed density and weed biomass were recorded to calculate weed control efficiency.
Mode of Action and Signaling Pathway
This compound functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of fatty acid metabolism is crucial for cell membrane integrity and overall plant growth. The general signaling pathway can be visualized as follows:
Caption: Mode of action of this compound via inhibition of VLCFA biosynthesis.
Experimental Workflow
The workflow for evaluating the bio-efficacy of a herbicide formulation in a field trial typically follows a structured process:
References
A comparative transcriptomic analysis of weeds treated with Ipfencarbazone versus Pyroxasulfone
A detailed guide for researchers and scientists on the molecular mechanisms of two VLCFA-inhibiting herbicides.
In the ongoing battle against agricultural weeds, understanding the molecular mechanisms of herbicide action is paramount for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of two modern herbicides, Ipfencarbazone and Pyroxasulfone. Both belong to the group of herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis, a critical pathway for plant development. While direct comparative transcriptomic data for these two compounds is not yet available in published literature, this guide synthesizes their known biochemical mechanisms and infers the likely transcriptomic consequences based on studies of other VLCFA-inhibiting herbicides.
Mechanism of Action: Targeting VLCFA Elongation
Both this compound and Pyroxasulfone disrupt the elongation of very-long-chain fatty acids, which are essential components of various cellular structures, including cuticular waxes, suberin, and membranes. However, they exhibit differences in their specific inhibitory actions within the VLCFA elongation pathway.
This compound has been shown to inhibit the elongation of C18:0 (stearic acid) to C20:0 (arachidic acid) and C20:0 to C22:0 (behenic acid)[1][2]. This inhibition is irreversible, suggesting a strong binding to the target elongase enzymes[3][4].
Pyroxasulfone , on the other hand, demonstrates a broader inhibitory spectrum, affecting multiple elongation steps from C18:0 up to C28:0 (montanic acid)[5]. This suggests that Pyroxasulfone may target multiple elongase enzymes or a key component common to several elongation steps.
This difference in the specific steps of the VLCFA pathway that are inhibited could lead to distinct downstream metabolic and transcriptomic responses in treated weeds.
Inferred Transcriptomic Response: A Look at Related Herbicides
In the absence of direct transcriptomic data for this compound and Pyroxasulfone, we can infer the potential changes in gene expression by examining studies on other VLCFA-inhibiting herbicides, such as the chloroacetamides. Treatment of weeds with these herbicides typically elicits a broad stress response and significant changes in gene expression related to metabolism and defense.
Based on these studies, treatment with this compound or Pyroxasulfone is expected to lead to:
-
Upregulation of stress-responsive genes: This includes genes encoding heat shock proteins, chaperones, and enzymes involved in detoxification pathways like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). These genes are part of the plant's general defense mechanism against cellular damage.
-
Alterations in lipid metabolism genes: A direct consequence of VLCFA inhibition would be the feedback regulation of genes involved in fatty acid synthesis and lipid metabolism. This could involve the upregulation of genes encoding enzymes for shorter-chain fatty acid production or the downregulation of genes involved in later stages of lipid assembly.
-
Changes in genes related to cell wall and cuticle formation: As VLCFAs are crucial for the synthesis of cuticular waxes and suberin, the expression of genes involved in the biosynthesis and transport of these components is likely to be affected.
-
Induction of genes involved in hormone signaling: Herbicide-induced stress often triggers changes in plant hormone pathways, such as those for abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA), which play roles in stress adaptation and programmed cell death.
The following table summarizes the expected differentially expressed genes and affected metabolic pathways based on the known mechanism of action of VLCFA inhibitors.
| Functional Category | Expected Gene Expression Changes | Affected Metabolic Pathways |
| Stress Response | Upregulation of Heat Shock Proteins (HSPs), Glutathione S-Transferases (GSTs), Cytochrome P450s (CYPs), Peroxidases | General stress response, Detoxification of xenobiotics, Oxidative stress response |
| Lipid Metabolism | Downregulation of VLCFA elongase genes; Potential upregulation of genes for shorter-chain fatty acid synthesis | Very-long-chain fatty acid biosynthesis, Fatty acid metabolism, Cuticular wax and suberin biosynthesis |
| Cell Wall & Cuticle | Altered expression of genes involved in cutin, suberin, and wax biosynthesis and transport | Cell wall organization, Cuticle development |
| Hormone Signaling | Differential expression of genes in ABA, JA, and SA biosynthesis and signaling pathways | Plant hormone signal transduction, Abiotic stress response |
| Primary Metabolism | Potential downregulation of genes related to photosynthesis and growth | Carbon metabolism, Photosynthesis |
Experimental Protocols
A typical transcriptomic study to compare the effects of this compound and Pyroxasulfone on a weed species like Alopecurus myosuroides (black-grass) would involve the following key steps.
Plant Growth and Herbicide Treatment
-
Plant Material: Seeds of a susceptible weed population (e.g., Alopecurus myosuroides) are germinated and grown under controlled greenhouse conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a pre-emergence or early post-emergence stage at recommended field rates. Control plants are treated with a blank formulation lacking the active ingredient.
-
Tissue Sampling: Leaf or root tissues are harvested at different time points after treatment (e.g., 6, 24, 48 hours) to capture both early and late transcriptomic responses. Samples are immediately frozen in liquid nitrogen and stored at -80°C.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected tissue samples using a commercially available plant RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library for sequencing.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Transcriptome Assembly: For non-model weed species, a de novo transcriptome assembly is performed to create a reference set of transcripts.
-
Read Mapping and Quantification: The quality-filtered reads are mapped to the reference transcriptome, and the number of reads mapping to each transcript is counted to determine its expression level.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or downregulated between the herbicide-treated and control samples.
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated with functional information (e.g., Gene Ontology terms, KEGG pathways) to understand the biological processes affected by the herbicides.
Visualizing the Molecular Pathways
The following diagrams illustrate the targeted metabolic pathway and a generalized experimental workflow for a comparative transcriptomic study.
References
- 1. Characterization of very long chain fatty acid synthesis inhibition by this compound. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of very long chain fatty acid synthesis inhibition by this compound [jstage.jst.go.jp]
- 4. Characterization of very long chain fatty acid synthesis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ipfencarbazone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical agents like ipfencarbazone are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory compliance.
This compound Disposal Protocol
The disposal of this compound and its containers must be managed in accordance with applicable regional, national, and local laws and regulations[1]. Adherence to the instructions provided on the product label is the first and most critical step in this process[2].
Step 1: Minimize Waste
To reduce the need for disposal, carefully plan experiments to minimize excess product. Purchase only the amount of this compound required for your immediate research needs and mix only the necessary quantity for each application[2][3][4].
Step 2: Handling Unused this compound
Unused or unwanted this compound should be treated as hazardous waste.
-
Do Not Dispose On-Site: Never pour this compound down the sink, toilet, or any drain, and do not dispose of it on the ground. This is to prevent contamination of water sources and the wider environment.
-
Household Hazardous Waste Programs: Contact your local solid waste management authority, environmental agency, or health department to locate a household hazardous waste collection program or a similar program for disposing of unwanted pesticides. You can also use resources like Earth 911 (1-800-CLEANUP) to find local disposal facilities.
-
Professional Disposal Service: For larger quantities, subcontract the disposal to a waste disposer authorized by a Prefectural Governor or equivalent local authority.
Step 3: Managing Empty Containers
Properly cleaned containers can often be recycled or disposed of as regular waste.
-
Triple Rinse: After emptying the container, it is best practice to triple rinse it. To do this, fill the container about one-quarter full with water, securely replace the lid, and shake for at least 30 seconds. Empty the rinse water (rinsate) into the spray tank or a designated waste container for later disposal as hazardous waste. Repeat this process two more times.
-
Puncture Container: After triple rinsing, puncture the container to prevent reuse.
-
Disposal: Dispose of the empty and punctured container in the trash or in accordance with local recycling and waste disposal regulations. Never reuse an empty pesticide container for any other purpose.
Step 4: Spill and Contamination Cleanup
In the event of a spill, take immediate action to contain and clean the affected area.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves and eye protection, when handling spills or cleaning contaminated equipment.
-
Containment: Prevent the spill from spreading or entering drains or water courses.
-
Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and collect it in a sealable, empty container. For liquid spills, absorb the material with an inert binder like diatomite or universal binders.
-
Decontamination: Clean the contaminated surface and any equipment with alcohol or a suitable decontamination solution.
-
Disposal of Contaminated Materials: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined in Step 2.
Quantitative Data
The available safety data sheets and environmental reports on this compound do not provide specific quantitative limits for disposal. The primary directive is that disposal must adhere to local, state, and federal regulations for hazardous waste.
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | ChemScene |
| Shipping Condition | Room temperature if less than 2 weeks | ChemScene |
Experimental Protocols
Triple Rinsing of Empty Containers
This procedure is a standard practice for decontaminating empty pesticide containers before disposal.
-
Empty the Container: Ensure the container is completely empty of its original contents.
-
First Rinse: Fill the container one-quarter full with a suitable solvent (typically water).
-
Agitate: Securely close the container and shake it vigorously for a minimum of 30 seconds to dislodge any remaining residue from the interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated container for hazardous waste collection. Allow the container to drain for at least 30 seconds.
-
Repeat: Repeat the rinsing and collection steps two more times to ensure thorough cleaning.
-
Final Disposal: After the third rinse, the container can be punctured and disposed of according to local regulations for non-hazardous waste or recycling.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ipfencarbazone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Ipfencarbazone, a triazolinone class herbicide, strict adherence to safety protocols is essential to mitigate potential hazards.[1][2] This guide provides crucial safety and logistical information for the handling and disposal of this compound, presented in a clear and accessible format to support your laboratory's safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound.[3][4] The following table summarizes the recommended PPE for various handling procedures.
| Body Part | Required PPE | Specifications and Purpose |
| Hands | Chemical-resistant gloves | Must be inspected before use.[5] Examples include barrier laminate, butyl rubber, or nitrile rubber gloves. |
| Eyes | Safety glasses with side-shields | Conforming to EN166 or NIOSH approved standards to protect against splashes and dust. |
| Respiratory | Respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is possible. |
| Body | Protective clothing/Coveralls | Long-sleeved shirt and long pants are a minimum. Chemical-resistant suits may be required for handling highly concentrated solutions. |
| Feet | Closed-toe shoes | To protect against spills. |
| Additional | Chemical-resistant apron | Recommended when mixing or loading. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. Follow these procedural steps to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. Use a fume hood for procedures that may generate dust or aerosols.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store this compound in a tightly closed, light-shielding airtight container.
-
Keep in a cool, well-ventilated, and locked area, away from direct sunlight and heat sources.
4. In Case of a Spill:
-
Isolate the spill area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the generation of dust. Sweep or shovel the material into a suitable, closed container for disposal.
-
Wash the spill area with water.
-
Prevent the spilled material from entering drains or waterways.
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental protection.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Empty Containers: Do not reuse empty containers. Triple-rinse containers with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. molcore.com [molcore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
